molecular formula C22H29FO4 B13847651 2-(1-Piperazinyl)-phenol Dihydrochloride

2-(1-Piperazinyl)-phenol Dihydrochloride

Cat. No.: B13847651
M. Wt: 376.5 g/mol
InChI Key: GAKMQHDJQHZUTJ-MKOACCBBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Piperazinyl)-phenol Dihydrochloride is the dihydrochloride salt of 2-(1-Piperazinyl)-phenol (CAS 1011-17-2), an organic compound featuring a phenol group bound to a piperazine ring . The parent compound has a molecular formula of C10H14N2O and a molecular weight of 178.23 g/mol . Piperazine derivatives are of significant interest in medicinal chemistry and pharmacology. The piperazine ring is a common building block found in a variety of bioactive molecules and pharmaceuticals, contributing to properties such as enhanced solubility and the ability to interact with biological targets . For instance, piperazine is the core structure in several anthelmintic agents, where it acts as a GABA receptor agonist, leading to flaccid paralysis in parasites . Furthermore, substituted piperazine derivatives are extensively researched for their potential application in developing new therapies, including antimalarial agents . This compound serves as a versatile chemical intermediate for the synthesis of more complex piperazine-containing molecules for research purposes . Handle with care. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals. It must not be used for household purposes .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H29FO4

Molecular Weight

376.5 g/mol

IUPAC Name

(6R,8S,9R,10R,11S,13S,14R,16S,17S)-6-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C22H29FO4/c1-11-6-14-13-8-16(23)15-7-12(25)4-5-21(15,2)20(13)17(26)9-22(14,3)19(11)18(27)10-24/h4-5,7,11,13-14,16-17,19-20,24,26H,6,8-10H2,1-3H3/t11-,13-,14+,16+,17-,19+,20-,21-,22-/m0/s1

InChI Key

GAKMQHDJQHZUTJ-MKOACCBBSA-N

Isomeric SMILES

C[C@H]1C[C@@H]2[C@@H]3C[C@H](C4=CC(=O)C=C[C@@]4([C@@H]3[C@H](C[C@@]2([C@H]1C(=O)CO)C)O)C)F

Canonical SMILES

CC1CC2C3CC(C4=CC(=O)C=CC4(C3C(CC2(C1C(=O)CO)C)O)C)F

Origin of Product

United States

Foundational & Exploratory

Technical Monograph: 2-(1-Piperazinyl)-phenol Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to serve as a definitive reference for 2-(1-Piperazinyl)-phenol dihydrochloride , bridging the gap between fundamental chemical properties and high-level medicinal chemistry applications.

CAS: 211304-63-1 | Formula: C₁₀H₁₄N₂O · 2HCl | M.W.: 251.15 g/mol

Executive Summary

2-(1-Piperazinyl)-phenol dihydrochloride (often abbreviated as 2-HPP · 2HCl) is a high-value heterocyclic intermediate and a biologically active metabolite belonging to the phenylpiperazine class. Unlike its free base counterpart (CAS 1011-17-2), the dihydrochloride salt offers superior stability, water solubility, and crystallinity, making it the preferred form for solid-phase handling in drug development.

This compound serves two critical roles in pharmaceutical science:

  • Privileged Scaffold: It acts as a core pharmacophore for serotonin (5-HT) and dopamine receptor modulators (e.g., antipsychotics, anxiolytics).

  • Metabolic Marker: It is the primary O-demethylated metabolite of several 2-methoxyphenylpiperazine drugs (e.g., enciprazine), serving as a biomarker for cytochrome P450 activity.

Chemical Identity & Physical Profile[1][2][3][4][5]

The stability of the dihydrochloride salt arises from the protonation of both nitrogen atoms in the piperazine ring, suppressing oxidation and polymerization prone to the free amine.

PropertySpecification
IUPAC Name 2-(Piperazin-1-yl)phenol dihydrochloride
Common Synonyms 1-(2-Hydroxyphenyl)piperazine 2HCl; 2-HPP dihydrochloride
Appearance White to off-white crystalline powder
Solubility Highly soluble in water, MeOH; Sparingly soluble in EtOH; Insoluble in Et₂O, Hexane
Melting Point 280–285 °C (dec.)[1]
Hygroscopicity Moderate (Requires desiccant storage)
pKa (Calculated) ~8.5 (Piperazine N1), ~5.4 (Piperazine N4), ~9.8 (Phenol)

Synthetic Pathways & Manufacturing[7]

The synthesis of 2-HPP · 2HCl requires precise control over cyclization kinetics to prevent polymerization. The most robust industrial route involves the condensation of 2-aminophenol with bis(2-chloroethyl)amine.

Pathway Visualization (Graphviz)

SynthesisPathway Start1 2-Aminophenol Inter Cyclization Intermediate (Aziridinium species) Start1->Inter Reflux/n-BuOH K2CO3 Start2 Bis(2-chloroethyl)amine HCl Start2->Inter Reflux/n-BuOH K2CO3 Base 2-HPP (Free Base) CAS 1011-17-2 Inter->Base N-Alkylation Salt 2-HPP Dihydrochloride CAS 211304-63-1 Base->Salt HCl (gas) in EtOH/Et2O

Figure 1: Industrial synthesis route converting 2-aminophenol to the stable dihydrochloride salt.

Critical Process Parameters (CPP)
  • Stoichiometry: A slight excess of the bis(2-chloroethyl)amine (1.1 eq) ensures complete conversion of the aminophenol.

  • Solvent Choice: n-Butanol is preferred for the cyclization step due to its high boiling point (117°C), which drives the reaction kinetics without requiring pressurized vessels.

  • Salt Formation: The use of anhydrous HCl gas in ethanol is superior to aqueous HCl. Aqueous methods often yield the monohydrochloride or hydrates, which are sticky and difficult to dry.

Medicinal Chemistry: The "Privileged Structure"

2-(1-Piperazinyl)-phenol is a classic example of a privileged structure —a molecular framework capable of providing useful ligands for more than one receptor.

Mechanism of Action & Binding

The ortho-hydroxyl group is crucial for receptor affinity. It often acts as a hydrogen bond donor/acceptor within the binding pocket of 5-HT1A or D2 receptors.

  • 5-HT1A Receptor: Acts as a partial agonist. The protonated piperazine nitrogen forms an ionic bond with Asp116 (in 5-HT1A models).

  • Metabolic Significance: Drugs containing a 2-methoxyphenylpiperazine moiety (e.g., Enciprazine) are metabolized via O-demethylation by CYP2D6 to form 2-HPP. This metabolite often retains significant biological activity, contributing to the drug's overall pharmacological profile.

Biological Pathway Diagram

BioPathway Drug Parent Drug (e.g., Enciprazine) CYP CYP2D6 (Liver Microsomes) Drug->CYP O-Demethylation Metabolite 2-HPP (Active Metabolite) CYP->Metabolite Receptor 5-HT1A / D3 Receptor Activation Metabolite->Receptor Binding Affinity (Ki ~10-50 nM) Excretion Glucuronidation & Renal Excretion Metabolite->Excretion Phase II Metabolism

Figure 2: Metabolic generation and pharmacodynamic activity of the 2-HPP scaffold.

Experimental Protocols

Protocol A: Conversion of Free Base to Dihydrochloride

Rationale: Commercial sources often supply the free base (CAS 1011-17-2). For precise biological assays, the dihydrochloride salt is required to ensure accurate molarity and solubility.

Materials:

  • 2-(1-Piperazinyl)phenol (Free Base), 10.0 g (56.1 mmol)

  • Ethanol (Absolute), 100 mL

  • HCl (4M in Dioxane) or HCl gas

  • Diethyl ether (Precipitation agent)

Procedure:

  • Dissolution: Dissolve 10.0 g of the free base in 60 mL of absolute ethanol. Slight warming (40°C) may be required.[2]

  • Acidification: Cool the solution to 0–5°C in an ice bath. Dropwise add 30 mL of 4M HCl in Dioxane (120 mmol, ~2.1 eq) under vigorous stirring.

    • Observation: A white precipitate should begin to form immediately.

  • Precipitation: Stir for 30 minutes at 0°C. If the suspension is too thick, add 20 mL of diethyl ether to complete precipitation.

  • Isolation: Filter the solid through a sintered glass funnel.

  • Washing: Wash the filter cake twice with cold diethyl ether (2 x 20 mL) to remove excess acid and organic impurities.

  • Drying: Dry under high vacuum (0.1 mbar) at 40°C for 12 hours.

    • Yield: Expect ~13.5 g (95%).

    • Validation: Check melting point (should be >280°C dec).

Protocol B: HPLC Analysis (Self-Validating System)

Rationale: Phenylpiperazines are basic. Standard C18 columns often show tailing. This protocol uses a chaotic modifier (TFA) to sharpen peaks.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: Water + 0.1% TFA.

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (amide/amine backbone) and 280 nm (phenol ring).

  • Retention Time: Expect 2-HPP to elute early (~3-5 min) due to high polarity.

Analytical Characterization

To confirm the identity of CAS 211304-63-1, compare experimental data against these reference standards.

1. Proton NMR (D₂O, 400 MHz):

  • Note: In D₂O, the phenolic -OH and amine -NH protons exchange and are not visible.

  • δ 6.90–7.30 ppm (m, 4H): Aromatic protons (characteristic 1,2-disubstitution pattern).

  • δ 3.40–3.60 ppm (m, 8H): Piperazine ring protons. Unlike the free base (which shows two triplets), the salt form often shows a broadened singlet or merged multiplets due to rapid conformational flipping and positive charge delocalization.

2. Mass Spectrometry (ESI+):

  • m/z: 179.1 [M+H]⁺ (Base peak corresponding to the free cation).

  • Diagnostic: Absence of m/z 193 (Methylated impurity) confirms purity.

Safety & Handling (MSDS Highlights)

Hazard Classification:

  • Acute Toxicity (Oral): Category 3 (Toxic if swallowed).

  • Skin/Eye Irritation: Category 2/2A.

Handling Precautions:

  • Dust Hazard: The dihydrochloride salt is a fine powder. Use a localized exhaust hood to prevent inhalation.

  • Storage: Hygroscopic. Store in a tightly sealed container with desiccant at room temperature. Long-term storage under inert gas (Argon) is recommended to prevent phenolic oxidation (pinking).

References

  • National Center for Advancing Translational Sciences (NCATS). 2-(1-Piperazinyl)phenol (Inxight Drugs). Retrieved from [Link]

  • Caccia, S., et al. (1985).[3] "1-Aryl-piperazines as active metabolites of drugs with an aryl-piperazine side-chain." Journal of Pharmacy and Pharmacology. (Referenced context: Metabolic pathways of phenylpiperazines).

Sources

2-(Piperazin-1-yl)phenol dihydrochloride molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as an advanced monograph for researchers and drug development professionals. It prioritizes high-fidelity chemical data, synthetic logic, and application-specific insights.

Executive Summary

2-(Piperazin-1-yl)phenol dihydrochloride is a critical piperazine-derived scaffold used in medicinal chemistry, particularly within the central nervous system (CNS) therapeutic space. It serves as a key intermediate for the synthesis of serotonin modulators and is a known degradation impurity of the antidepressant Vortioxetine .

This guide defines its physicochemical identity, synthetic routes, and quality control parameters, providing a robust reference for laboratory application.

Part 1: Physicochemical Identity

The precise characterization of the dihydrochloride salt is essential for stoichiometric accuracy in reaction planning and formulation. Unlike the free base, the dihydrochloride salt offers enhanced aqueous solubility and stability, though it introduces hygroscopicity that requires specific handling.

Core Chemical Data[1]
ParameterSpecificationNotes
Compound Name 2-(Piperazin-1-yl)phenol dihydrochlorideAlso known as 1-(2-Hydroxyphenyl)piperazine dihydrochloride.[1]
CAS Number (2HCl) 667864-86-0 Specific to the dihydrochloride salt [1].[1]
CAS Number (Free Base) 1011-17-2Used for the parent neutral molecule.
Molecular Formula C₁₀H₁₆Cl₂N₂O Derived from C₁₀H₁₄N₂O (Free Base) + 2HCl.
Molecular Weight 251.15 g/mol Free Base (178.23) + 2 × HCl (36.46).
Appearance Off-white to beige crystalline solidColor may darken upon oxidation of the phenol moiety.
Solubility High in Water, DMSO, MethanolLow solubility in non-polar solvents (DCM, Hexane).
Stoichiometry 1:2 (Base : Acid)Both piperazine nitrogens are protonated.
Structural Visualization

The following diagram illustrates the connectivity and protonation sites of the molecule.

ChemicalStructure Figure 1: Structural Connectivity and Salt Stoichiometry Phenol Phenol Ring (C6H4OH) Piperazine Piperazine Ring (C4H10N2) Phenol->Piperazine Ortho-substitution (C-N Bond) HCl1 HCl Piperazine->HCl1 Protonation (N1) HCl2 HCl Piperazine->HCl2 Protonation (N4)

Part 2: Synthetic Pathways & Process Chemistry[4]

For research applications requiring high purity (>98%), the synthesis must avoid the formation of regioisomers (para-substitution) and bis-arylated byproducts.

Preferred Route: Buchwald-Hartwig Cross-Coupling

While classical nucleophilic aromatic substitution (SNAr) using 2-chlorophenol is possible, it often requires harsh conditions that degrade the phenolic moiety. The Buchwald-Hartwig amination is the superior method for the "Senior Scientist" toolkit, offering mild conditions and high regioselectivity.

Protocol Logic
  • Starting Materials: 2-Bromophenol (or 2-Iodophenol) and excess Piperazine.

  • Catalyst System: Pd(OAc)₂ with BINAP or Xantphos ligands ensures efficient coupling at the sterically hindered ortho position.

  • Base: Sodium tert-butoxide (NaOtBu) is standard, but weaker bases (Cs₂CO₃) may be used to protect the phenol.

  • Salt Formation: The free base is isolated and treated with anhydrous HCl in dioxane/ether to precipitate the dihydrochloride.

Synthetic Workflow Diagram

SynthesisWorkflow Figure 2: Pd-Catalyzed Synthesis Workflow Start Start: 2-Bromophenol + Piperazine (3.0 eq) Step1 Step 1: Cross-Coupling Pd(OAc)2 / BINAP NaOtBu, Toluene, 100°C Start->Step1 N-Arylation Step2 Step 2: Workup & Isolation Extract Free Base (pH > 10) Remove excess Piperazine Step1->Step2 Purification Step3 Step 3: Salt Formation Add 4M HCl in Dioxane Precipitate Dihydrochloride Step2->Step3 Acidification Final Final Product: 2-(Piperazin-1-yl)phenol 2HCl (>98% Purity) Step3->Final Filtration & Drying

Part 3: Applications in Drug Discovery

Impurity Profiling (Vortioxetine)

2-(Piperazin-1-yl)phenol is a known degradation product and process impurity (Impurity 46) of Vortioxetine (Trintellix), a multimodal antidepressant [2].

  • Mechanism: Cleavage of the sulfide linker in Vortioxetine or incomplete reaction during the synthesis of the bi-aryl core can yield this phenol derivative.

  • Regulatory Impact: In GMP manufacturing, this compound must be monitored using HPLC to ensure it remains below the ICH Q3B qualification threshold (typically <0.15%).

Pharmacophore Scaffold

The ortho-hydroxyphenylpiperazine motif is a "privileged scaffold" in CNS drug design.

  • Receptor Affinity: It mimics the endogenous neurotransmitter structure, showing high affinity for 5-HT1A and D2-like dopamine receptors [3].

  • Library Design: It is frequently used as a building block to synthesize "long-chain arylpiperazines" (LCAPs), a class of compounds investigated for antipsychotic and anxiolytic activity.

Part 4: Quality Control & Handling

Analytical Validation

To verify the identity and purity of the dihydrochloride salt, use the following orthogonal methods:

  • ¹H-NMR (DMSO-d₆):

    • Look for the diagnostic ortho-substituted aromatic pattern (4 protons, multiplet 6.8–7.2 ppm).

    • Piperazine protons will appear as two broad triplets or multiplets around 3.0–3.5 ppm, shifted downfield due to protonation.

    • Exchangeable protons (OH, NH₂⁺) will be broad singlets, often >9 ppm.

  • HPLC (Reverse Phase):

    • Column: C18 (e.g., Agilent Zorbax or Waters XBridge).

    • Mobile Phase: Water/Acetonitrile with 0.1% TFA or Formic Acid. (Acidic modifier is crucial to prevent peak tailing of the basic piperazine).

    • Detection: UV at 210 nm and 280 nm (Phenol absorption).

Handling & Safety Procedures
  • Hygroscopicity: The dihydrochloride salt is hygroscopic. Store in a desiccator at -20°C. Weigh quickly in a controlled environment to prevent water uptake, which alters the effective molecular weight.

  • Acidity: Solutions of the dihydrochloride will be acidic (pH ~1-2). Neutralize with bicarbonate if using in biological assays to prevent false positives due to pH effects.

  • Safety (GHS):

    • H314: Causes severe skin burns and eye damage (due to acidity and phenolic nature).

    • H302: Harmful if swallowed.

    • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood.

References

  • Alfa Omega Pharma. (2024). Vortioxetine Impurities and Degradation Products. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 70530, 2-(1-Piperazinyl)phenol. Retrieved from [Link]

Sources

Serotonin 5-HT1A receptor binding affinity of phenylpiperazines

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Serotonin 5-HT1A Receptor Binding Affinity of Phenylpiperazines

Executive Summary

The serotonin 1A (5-HT1A) receptor, a key G-protein coupled receptor (GPCR) in the central nervous system, is a primary target for therapeutic agents developed for anxiety, depression, and other neuropsychiatric disorders.[1] Phenylpiperazine derivatives represent a versatile and extensively studied class of compounds that exhibit a wide range of affinities for this receptor.[2][3] This technical guide provides a comprehensive overview for researchers and drug development professionals on the principles and methodologies for determining the binding affinity of phenylpiperazine ligands to the 5-HT1A receptor. We delve into the causality behind experimental design, present a self-validating protocol for the radioligand binding assay, summarize quantitative binding data, and explore the critical structure-activity relationships (SAR) that govern ligand-receptor interactions. Furthermore, this guide illustrates the downstream signaling consequences of receptor activation, providing a holistic view from molecular interaction to cellular response.

The 5-HT1A Receptor: A Critical Neuropharmacological Target

The 5-HT1A receptor is the most widespread of all serotonin receptor subtypes, with high densities in key brain regions such as the hippocampus, cerebral cortex, amygdala, and raphe nuclei.[4][5] It functions as both a postsynaptic heteroreceptor in regions innervated by serotonin and as a somatodendritic autoreceptor on serotonin neurons themselves.[6] This dual role allows it to powerfully modulate the entire serotonin system.[7] As a GPCR coupled to inhibitory G-proteins (Gi/Go), its activation typically leads to hyperpolarization and a reduction in neuronal firing rate.[4] This mechanism is central to its involvement in mood, cognition, and anxiety, making it a valuable target for drug discovery.[1][8]

Phenylpiperazine-based compounds, such as the anxiolytic buspirone and the antipsychotic aripiprazole, are cornerstone examples of successful drugs targeting the 5-HT1A receptor, highlighting the therapeutic potential of this chemical scaffold.[2] Understanding the precise binding affinity of novel phenylpiperazine derivatives is the foundational first step in developing next-generation therapeutics with improved efficacy and selectivity.

Quantifying the Ligand-Receptor Interaction: The Radioligand Binding Assay

The gold-standard method for determining the affinity of a test compound for a specific receptor is the competitive radioligand binding assay. This technique relies on the principle of competition between a radiolabeled ligand (a molecule with a radioactive isotope) and an unlabeled test compound for a finite number of receptor sites.

Causality in Experimental Design: The trustworthiness of a binding assay hinges on its design. Key choices include:

  • Receptor Source: Membranes from cells stably transfected with the human 5-HT1A receptor (e.g., CHO-K1 or HEK293 cells) are preferred.[9][10] This provides a high concentration of the target receptor in a clean, reproducible system, minimizing interference from other receptor subtypes.

  • Radioligand Selection: The ideal radioligand has high affinity and selectivity for the target receptor. For the 5-HT1A receptor, [³H]-8-OH-DPAT is a commonly used agonist radioligand due to its high affinity and specificity.[9][11][12]

  • Defining Non-Specific Binding: Not all radioligand binding is to the receptor of interest; some binds non-specifically to the filter, lipids, or other proteins. To quantify this, a saturating concentration of a known, non-radioactive ligand (e.g., 10 µM Serotonin) is used to block all specific receptor sites.[9][11] Any remaining radioactivity is considered non-specific and must be subtracted from all other measurements to yield specific binding.

Experimental Workflow: Radioligand Binding Assay

The following diagram outlines the logical flow of a competitive binding experiment.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep Prepare Receptor Membranes (e.g., from 5-HT1A transfected cells) Incubation Incubate: Membranes + Radioligand + Compound (at various concentrations) Membrane_Prep->Incubation Ligand_Prep Prepare Radioligand ([³H]-8-OH-DPAT) & Test Compounds (Phenylpiperazines) Ligand_Prep->Incubation Controls Set up Controls: 1. Total Binding (No Compound) 2. Non-Specific Binding (+ 10µM 5-HT) Filtration Rapid Vacuum Filtration (through PEI-soaked glass fiber filters) Incubation->Filtration Equilibrium Reached Washing Wash Filters (with ice-cold buffer) Filtration->Washing Counting Scintillation Counting (to measure radioactivity) Washing->Counting Calc_Specific Calculate Specific Binding: Total - Non-Specific Counting->Calc_Specific Curve_Fit Non-linear Regression (to determine IC50) Calc_Specific->Curve_Fit Cheng_Prusoff Cheng-Prusoff Equation Ki = IC50 / (1 + [L]/Kd) Curve_Fit->Cheng_Prusoff

Caption: Workflow for a 5-HT1A competitive radioligand binding assay.

Step-by-Step Protocol for 5-HT1A Receptor Binding Assay

This protocol is a synthesized representation of standard methodologies.[9][11][13]

  • Membrane Preparation: a. Thaw frozen aliquots of cell membranes expressing the human 5-HT1A receptor on ice. b. Homogenize the membranes in ice-cold assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4).[9] c. Determine the protein concentration using a standard method like the Bradford or BCA assay.[11] d. Dilute the membrane preparation in assay buffer to a final concentration of approximately 10-20 µg of protein per well.[9]

  • Assay Plate Setup: a. Use a 96-well microplate for the assay. b. Add 50 µL of assay buffer for "Total Binding" wells. c. Add 50 µL of a high concentration of a standard ligand (e.g., 10 µM Serotonin) for "Non-Specific Binding" (NSB) wells.[9] d. Add 50 µL of the phenylpiperazine test compounds at various concentrations (typically a serial dilution) to the remaining wells.

  • Radioligand Addition: a. Add 50 µL of the radioligand solution (e.g., [³H]-8-OH-DPAT at a final concentration of ~1.0 nM) to all wells.[9][11]

  • Incubation: a. Add 150 µL of the diluted membrane preparation to all wells to initiate the binding reaction.[9] b. Cover the plate and incubate for 60 minutes at 27-30°C with gentle agitation to allow the binding to reach equilibrium.[9][13]

  • Termination and Filtration: a. Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B or GF/C) that have been pre-soaked in 0.3-0.5% polyethyleneimine (PEI).[11][13] The PEI treatment reduces non-specific binding of the positively charged radioligand to the negatively charged glass filter. b. Wash the filters multiple times (e.g., 3-4 times) with ice-cold wash buffer (e.g., 50 mM Tris-HCl) to remove unbound radioligand.[11][13]

  • Counting and Data Analysis: a. Dry the filters and place them in scintillation vials with a scintillation cocktail, or use a solid scintillator.[9] b. Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter. c. Calculate the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a non-linear regression curve (log[inhibitor] vs. response). d. Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[3]

Binding Affinity of Key Phenylpiperazine Derivatives

The affinity of a ligand for its receptor is quantified by the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity. The following table summarizes the 5-HT1A receptor binding affinities for a selection of phenylpiperazine derivatives reported in the literature.

Compound Name/ReferencePhenyl Ring SubstitutionN4-Alkyl Chain & Terminal Group5-HT1A Ki (nM)
Reference Compounds
8-OH-DPATDihydroxyphenyl (part of aminotetralin structure)-0.25[14]
BuspironePyrimidinylButyl spiro-imide~19
(2-Methoxyphenyl)piperazines
Compound 2f [15]2-MethoxyButyl-norbornane amide0.12[15]
Compound 2a [15]2-MethoxyButyl-bicyclo[3.3.0]octane amide0.14[15]
Adamantane Derivative 8 [2]2-MethoxyPropyl-adamantanamine1.2[2]
Coumarin Derivatives
Compound 7 [14]2-ChlorophenylButoxy-6-acetyl-4-methylcoumarin0.57[14]
Compound 4 [14]3-BromophenylButoxy-6-acetyl-4-methylcoumarin0.78[14]
Tetralinylalkylpiperazines
Compound 2a [16]Unsubstituted PhenylPropyl-5-methoxytetralin-1-yl0.50 (IC50)[16]
Pyrimido[2,1-f]theophyllines
Compound 5 [17]2-MethoxyphenylButyl-theophylline derivative0.5[17]
Compound 6 [17]3-ChlorophenylButyl-theophylline derivative8.8[17]

Note: Ki values can vary between studies due to differences in experimental conditions (e.g., radioligand, tissue preparation, buffer composition).

Structure-Activity Relationships (SAR) of Phenylpiperazines

The affinity of a phenylpiperazine derivative for the 5-HT1A receptor is profoundly influenced by its chemical structure. SAR studies reveal key pharmacophoric features.[18]

SAR_Diagram main_struct phenyl_ring Phenyl Ring (Ar) - Ortho-substitution (e.g., -OCH3) often enhances affinity. - Governs selectivity vs. other receptors (e.g., α1). piperazine_core Piperazine Core - Basic nitrogen is crucial for interaction with Asp116 in the receptor binding pocket. alkyl_linker Alkyl Linker - Optimal length is typically 3-4 carbons (propyl/butyl). terminal_group Terminal Group (R) - Bulky, lipophilic groups are well-tolerated and can significantly increase affinity. invis_phenyl->phenyl_ring invis_piperazine->piperazine_core invis_linker->alkyl_linker invis_terminal->terminal_group Signaling_Pathway Canonical 5-HT1A Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Receptor 5-HT1A Receptor G_Protein Gi/o Protein (α, β, γ subunits) Receptor->G_Protein Activates AC Adenylyl Cyclase (AC) G_Protein->AC αi subunit inhibits GIRK GIRK Channel G_Protein->GIRK βγ subunit activates cAMP cAMP AC->cAMP Conversion Blocked Ligand Phenylpiperazine Agonist Ligand->Receptor Binds ATP ATP PKA PKA (inactive) cAMP->PKA Activates PKA_active PKA (active) PKA->PKA_active Response Cellular Response (e.g., ↓ Neuronal Firing) PKA_active->Response GIRK->Response K+ Efflux (Hyperpolarization)

Caption: The Gi/o-coupled signaling cascade of the 5-HT1A receptor.

Beyond the canonical pathway, 5-HT1A receptor activation has further consequences:

  • GIRK Channel Activation: The Gβγ subunit, dissociated from Gαi, directly activates G-protein-gated inwardly rectifying potassium (GIRK) channels. [6][7]This leads to an efflux of potassium ions, hyperpolarizing the neuron and contributing to the overall inhibitory effect.

  • MAPK/Akt Pathway Modulation: Evidence suggests that 5-HT1A receptors can also couple to other signaling pathways, such as the MAPK and Akt pathways, which are involved in neurogenesis, cell survival, and synaptic plasticity. [8][19]This non-canonical signaling may underlie the long-term therapeutic effects of 5-HT1A-targeting drugs.

Conclusion and Future Directions

The phenylpiperazine scaffold remains a remarkably fruitful starting point for the design of novel 5-HT1A receptor ligands. A thorough understanding and precise quantification of binding affinity, achieved through robust and well-controlled radioligand binding assays, is the bedrock of any successful drug discovery program targeting this receptor. Structure-activity relationship studies have provided a clear roadmap for chemists to rationally design compounds with high affinity, while ongoing research into the diverse signaling pathways of the 5-HT1A receptor continues to unveil new therapeutic possibilities. Future efforts will likely focus on developing biased agonists—ligands that selectively activate certain downstream pathways (e.g., G-protein vs. arrestin pathways)—to isolate desired therapeutic effects and minimize side effects, further refining the clinical utility of targeting this critical neuroreceptor.

References

  • 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 4, 2026, from [Link]

  • López-Rodríguez, M. L., Morcillo, M. J., Fernández, E., & Sanz, A. M. (1998). Structure−Activity Relationship Studies on the 5-HT1A Receptor Affinity of 1-Phenyl-4-[ω-(α- or β-tetralinyl)alkyl]piperazines. 4. Journal of Medicinal Chemistry, 41(23), 4448-4456. [Link]

  • Kruse, C. G., ter Laak, A. M., van der Heijden, J. A., van Hes, R., & Timmerman, H. (1994). Structure-affinity relationship studies on 5-HT1A receptor ligands. 2. Heterobicyclic phenylpiperazines with N4-aralkyl substituents. Journal of Medicinal Chemistry, 37(20), 3362-3370. [Link]

  • What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? (2018). Frontiers in Cellular Neuroscience, 12, 239. [Link]

  • Albert, P. R. (2019). The 5-HT1A receptor: Signaling to behavior. Biochimie, 161, 34-45. [Link]

  • Neuronal signaling of the 5-HT1A autoreceptor. (n.d.). ResearchGate. Retrieved March 4, 2026, from [Link]

  • López-Rodríguez, M. L., Morcillo, M. J., Fernández, E., Sanz, A. M., & Rosado, M. L. (1997). Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models. Journal of Medicinal Chemistry, 40(11), 1648-1656. [Link]

  • 5-HT1A Receptors in Psychopharmacology. (2014). Psychopharmacology Institute. Retrieved March 4, 2026, from [Link]

  • 5-HT1A receptor. (n.d.). Wikipedia. Retrieved March 4, 2026, from [Link]

  • Di-Leo, A., Gnoni, A., Fantini, M., De-Vitis, V., & Catto, M. (1998). Phenylpiperazine derivatives with strong affinity for 5HT1A, D2A and D3 receptors. Bioorganic & Medicinal Chemistry Letters, 8(24), 3567-3570. [Link]

  • Orjales, A., Labeaga, L., Corcóstegui, R., Innerárity, A., & Berisa, A. (1995). New (2-methoxyphenyl)piperazine derivatives as 5-HT1A receptor ligands with reduced alpha 1-adrenergic activity. Synthesis and structure-affinity relationships. Journal of Medicinal Chemistry, 38(8), 1273-1277. [Link]

  • López-Rodríguez, M. L., Morcillo, M. J., Fernández, E., Sanz, A. M., & Rosado, M. L. (1997). Synthesis and Structure−Activity Relationships of a New Model of Arylpiperazines. 2. Three-Dimensional Quantitative Structure−Activity Relationships of Hydantoin−Phenylpiperazine Derivatives with Affinity for 5-HT1A and α1 Receptors. A Comparison of CoMFA Models. Journal of Medicinal Chemistry, 40(11), 1648-1656. [Link]

  • Synthesis and Structure-Activity Relationships of a New Model of Arylpiperazines. (1997). American Chemical Society. Retrieved March 4, 2026, from [Link]

  • Orjales, A., Labeaga, L., Corcóstegui, R., Innerárity, A., & Berisa, A. (1995). New (2-Methoxyphenyl)piperazine Derivatives as 5-HT1A Receptor Ligands with Reduced .alpha.1-Adrenergic Activity. Synthesis and Structure-Affinity Relationships. Journal of Medicinal Chemistry, 38(8), 1273-1277. [Link]

  • Szőllősi, D., Káncz, Á., Gáti, T., & Kurdi, R. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricyclo[3.3.1.13,7]decan-1-amine. Molbank, 2022(2), M1382. [Link]

  • Ostrowska, K., Olejarz-Maciej, A., & Kłopotowski, Ł. (2023). New Piperazine Derivatives of 6-Acetyl-7-hydroxy-4-methylcoumarin as 5-HT1A Receptor Agents. Molecules, 28(3), 1438. [Link]

  • Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved March 4, 2026, from [Link]

  • Pytliak, M., Vargova, V., Mechirova, V., & Felsoci, M. (2011). SEROTONIN RECEPTORS – FROM MOLECULAR BIOLOGY TO CLINICAL APPLICATIONS. Physiological Research, 60(1), 15-25. [Link]

  • Computational Ki values to serotonergic 5-HT 1A and 5-HT 2A and dopaminergic D 2 receptors and compounds 3-18. (n.d.). ResearchGate. Retrieved March 4, 2026, from [Link]

  • Malec, D., & Karczmarz, A. (2005). Synthesis and 5-HT1A/5-HT2A activity of some butyl analogs in the group of phenylpiperazine alkyl pyrimido[2,1-f]theophyllines. Pharmacological Reports, 57, 239-245. [Link]

  • 5-Hydroxytryptamine receptors. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved March 4, 2026, from [Link]

  • Choudhary, M., Jain, S., & Singh, S. (2023). Structural studies of serotonin receptor family. Frontiers in Molecular Biosciences, 10, 1279184. [Link]

  • Gant, T. G., Harris, L. S., & Micheli, F. (2021). Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents. ChemistryOpen, 10(1), 74-87. [Link]

  • Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. (n.d.). ResearchGate. Retrieved March 4, 2026, from [Link]

  • Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. (2022). DARU Journal of Pharmaceutical Sciences, 30(2), 325-339. [Link]

Sources

A Comparative Technical Guide: 2-(1-Piperazinyl)-phenol Free Base vs. Dihydrochloride Salt

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In preclinical drug discovery and medicinal chemistry, the selection of the correct chemical salt form is as critical as the pharmacophore itself. 2-(1-Piperazinyl)-phenol (also known as 1-(2-Hydroxyphenyl)piperazine) is a highly versatile scaffold. It is frequently utilized in the synthesis of central nervous system (CNS) therapeutics—particularly 5-HT receptor ligands—and as an intermediate for cathepsin K inhibitors.

However, researchers frequently face a critical decision: should they utilize the free base (CAS: 1011-17-2) or the dihydrochloride salt (CAS: 667864-86-0)? This whitepaper provides an in-depth technical analysis of the physicochemical differences, pharmacokinetic implications, and handling protocols for both forms. By understanding the mechanistic causality behind these properties, scientists can optimize their assay design, improve data reliability, and prevent downstream formulation failures.

Physicochemical Profiling

The physical state of 2-(1-Piperazinyl)-phenol dictates its behavior in both synthetic workflows and biological environments. The piperazine ring contains two nitrogen atoms: an aniline-like nitrogen directly attached to the phenyl ring (lower basicity, pKa ~3.0) and a secondary aliphatic amine (high basicity, pKa ~9.0). Furthermore, the phenolic hydroxyl group introduces a weakly acidic site (pKa ~10.0).

When treated with hydrochloric acid, both nitrogens can be protonated, forming the dihydrochloride salt. This fundamental shift in ionization completely alters the molecule's solubility and thermal stability.

Quantitative Comparison Table
PropertyFree BaseDihydrochloride Salt
CAS Number 1011-17-2667864-86-0
Molecular Formula C10H14N2OC10H14N2O · 2HCl
Molecular Weight 178.23 g/mol 251.15 g/mol
Appearance Pale red-brown to off-white solidWhite to off-white crystalline powder
Melting Point 121 - 129 °C> 179 °C (Decomposes)
Aqueous Solubility Low (< 1 mg/mL at pH 7.4)High (> 50 mg/mL in H₂O)
Organic Solubility High (DCM, EtOAc, DMSO)Low (Insoluble in non-polar solvents)
Oxidative Stability Moderate (Prone to air oxidation)High (Protonation protects amines)

(Data synthesized from and .)

Mechanistic Causality: Why Form Matters

Solubility and Assay Design

The free base is highly lipophilic. It is the preferred form for organic synthesis, liquid-liquid extractions, and assays requiring passive diffusion across lipid bilayers (e.g., PAMPA or Caco-2 permeability assays). However, its poor aqueous solubility makes it notoriously difficult to dose in vivo without the use of harsh co-solvents (like Tween-80 or Cremophor EL), which can introduce assay artifacts.

Conversely, the dihydrochloride salt is highly water-soluble due to the ion-dipole interactions between the protonated amines, chloride counterions, and water molecules. It is the gold standard for in vitro biochemical assays (e.g., receptor binding assays in aqueous buffers) and intravenous (IV) dosing.

The pH-Dependent "Trap" in Cell Culture

A common failure point in cell-based assays occurs when researchers dissolve the dihydrochloride salt directly into unbuffered cell culture media. Because it is the salt of a weak base and a strong acid, dissolving the dihydrochloride releases protons, rapidly dropping the local pH. This localized acidity can cause immediate cell toxicity, which is often falsely attributed to the drug's mechanism of action. Causality rule: Always dissolve the dihydrochloride salt in a strongly buffered solution (e.g., HEPES) and verify the pH before cellular application.

Workflow Start Compound Selection: 2-(1-Piperazinyl)-phenol FreeBase Free Base Form (CAS: 1011-17-2) Start->FreeBase Requires organic solubility DiHCl Dihydrochloride Salt (CAS: 667864-86-0) Start->DiHCl Requires aqueous solubility FreeBase->DiHCl HCl Gas / Ether Lipid Lipophilic Assays & Organic Synthesis FreeBase->Lipid DiHCl->FreeBase Na2CO3 / EtOAc Aqueous In Vitro Bioassays & IV Dosing DiHCl->Aqueous

Workflow for selecting the appropriate chemical form based on assay requirements.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems.

Protocol A: Precision Free-Basing of the Dihydrochloride Salt

Purpose: To convert the commercially available dihydrochloride salt into the free base for organic synthesis or lipophilic assays. Expert Insight: 2-(1-Piperazinyl)-phenol is amphoteric. If you use a strong base like NaOH (pH > 12) to deprotonate the piperazine (pKa ~9.0), you will simultaneously deprotonate the phenol (pKa ~10.0), creating a water-soluble phenoxide anion that will not extract into organic solvents. The causality dictates we must target the narrow isoelectric window (pH ~9.5) using a mild base.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 g of 2-(1-Piperazinyl)-phenol dihydrochloride in 20 mL of deionized water.

  • Targeted Neutralization: Slowly add a saturated aqueous solution of Sodium Carbonate (Na₂CO₃) dropwise while stirring.

  • Self-Validation (pH Check): Continuously monitor the aqueous layer with a pH meter. Stop addition when the pH reaches exactly 9.5 . At this pH, the amine is predominantly neutral, and the phenol remains protonated (neutral).

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Washing: Wash the combined organic layers with 10 mL of brine to remove residual salts.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free base as an off-white solid.

  • Self-Validation (Analytical): Run a TLC (DCM:MeOH 9:1). The free base will migrate significantly higher (higher Rf) than the highly polar salt.

Protocol B: Preparation of Aqueous Dosing Solutions (DiHCl Salt)

Purpose: Creating a physiologically compatible 10 mM stock for in vitro or in vivo studies.

Step-by-Step Methodology:

  • Weighing: Weigh exactly 25.1 mg of the dihydrochloride salt (MW: 251.15 g/mol ).

  • Dissolution: Add 8 mL of 1X Phosphate-Buffered Saline (PBS). Vortex until fully dissolved.

  • Self-Validation (pH Adjustment): The addition of the DiHCl salt will drop the pH of the PBS. Measure the pH. Slowly add 0.1 M NaOH in 10 µL increments until the pH is restored to 7.4 .

  • Volume Adjustment: Add PBS to a final volume of exactly 10.0 mL.

  • Sterilization: Pass the solution through a 0.22 µm PES syringe filter before application to cell cultures.

Pharmacokinetic Implications

When administered orally, the dihydrochloride salt enters the highly acidic environment of the stomach (pH 1-2), where it remains fully ionized and highly soluble. As it transits into the small intestine (pH 6-8), the molecule undergoes partial deprotonation. Because the primary site of absorption (the intestinal epithelium) requires drugs to be in their neutral, lipophilic state to cross the lipid bilayer, this transition to the free base is mechanistically essential for systemic bioavailability.

PK_Fate Dose Oral Dosing (DiHCl Salt) Stomach Stomach (pH 1-2) Remains Ionized Dose->Stomach Intestine Intestine (pH 6-8) Deprotonation to Free Base Stomach->Intestine Blood Systemic Circulation Protein Bound / Free Intestine->Blood Absorption Brain BBB Penetration (Lipophilic Free Base) Blood->Brain CNS Target

Pharmacokinetic transition of the dihydrochloride salt to the free base in vivo.

Once in systemic circulation, the equilibrium between the protonated and free base forms dictates its ability to cross the Blood-Brain Barrier (BBB). Only the uncharged free base fraction can passively diffuse into the CNS to interact with target receptors (such as 5-HT receptors).

References

Technical Guide: Phenylpiperazine Scaffolds in Antipsychotic Drug Discovery

[1]

Executive Summary: The "Privileged" Pharmacophore[1][2]

The phenylpiperazine moiety represents a cornerstone in the evolution of "third-generation" antipsychotics. Unlike the rigid tricyclic structures of first-generation typicals (e.g., chlorpromazine) or the heterogeneous bicyclics of early atypicals (e.g., risperidone), the phenylpiperazine scaffold offers a unique modularity. It serves as a privileged structure for G-Protein Coupled Receptors (GPCRs), specifically enabling the design of bitopic ligands that bridge the orthosteric binding site (OBS) and the secondary binding pocket (SBP).

This guide dissects the structural causality that allows this scaffold to fine-tune intrinsic activity—shifting efficacy from full antagonism to partial agonism—and provides validated protocols for the synthesis and pharmacological characterization of these ligands.

Mechanistic Rationale & Binding Mode[3]

The Bitopic Interaction Model

The clinical success of aripiprazole, brexpiprazole, and cariprazine is driven by their ability to occupy the dopamine D2 receptor (D2R) without fully blocking it or fully activating it. This "Goldilocks" efficacy is structurally encoded in the phenylpiperazine scaffold.

  • The Head (Primary Pharmacophore): The protonated nitrogen of the piperazine ring forms a critical salt bridge with Asp3.32 (Asp114) in transmembrane helix 3 (TM3). This anchors the ligand in the OBS.

  • The Tail (Secondary Pharmacophore): Linked via an alkyl chain, the tail group extends into the extracellular vestibule (SBP). This interaction governs the residence time and functional selectivity (biased signaling).

  • The "Upside-Down" Binding Mode: Recent crystallographic studies suggest that unlike classical antagonists, some phenylpiperazine ligands may adopt an inverted pose, where the piperazine occupies the SBP while the tail penetrates the OBS. However, the canonical model (Piperazine-Asp3.32 interaction) remains the primary driver for rational design.

Visualization: Canonical Binding Interactions

The following diagram illustrates the critical residue interactions defining the pharmacophore.

Gcluster_0Dopamine D2 Receptor Binding PocketAspAsp3.32 (TM3)(Anionic Anchor)PhePhe6.51 / Phe6.52(Hydrophobic Cluster)TrpTrp6.48(Rotamer Switch)SBPSecondary Binding Pocket(Extracellular Loop)Ligand_HeadPhenylpiperazine Head(Protonated Amine)Ligand_Head->AspSalt Bridge (Ionic)Ligand_Head->PheEdge-to-Face Pi-StackingLigand_Head->TrpModulates ActivationLigand_LinkerAlkyl/Alkoxy LinkerLigand_Linker->Ligand_HeadLigand_TailHeterocyclic Tail(e.g., Quolinone)Ligand_Linker->Ligand_TailLigand_Tail->SBPHydrophobic/VdWInteractions

Figure 1: Canonical interaction map of phenylpiperazine ligands within the D2 receptor, highlighting the critical salt bridge with Asp3.32.

Structure-Activity Relationship (SAR) Analysis

The modular nature of the scaffold allows for independent optimization of affinity and efficacy.

RegionStructural ComponentBiological FunctionOptimization Strategy
Head Arylpiperazine Affinity & Efficacy Substituents on the phenyl ring (e.g., 2,3-Cl2) control the electronic environment. Electron-withdrawing groups (EWGs) often reduce intrinsic activity (partial agonist → antagonist).
Linker Alkyl chain (n=3-4) Selectivity Chain length determines the depth of penetration. A 4-carbon linker is often optimal for bridging OBS and SBP in D2/D3 receptors.
Tail Bicyclic Heterocycle Subtype Selectivity Bulky, lipophilic groups (e.g., dihydroquinolinone) target the SBP to differentiate between D2, D3, and 5-HT receptors.
Comparative Profiling of FDA-Approved Agents

The variations in the "Head" and "Tail" regions result in distinct receptor profiles.

DrugPhenyl Substitution (Head)Tail GroupKey Receptor Profile (Ki, nM)Clinical Outcome
Aripiprazole 2,3-DichloroDihydroquinolinoneD2 (0.34), 5-HT1A (1.7), 5-HT2A (3.4)Reduced EPS; "Dopamine Stabilizer"
Brexpiprazole 1-Benzothiophene*DihydroquinolinoneD2 (0.30), 5-HT1A (0.12), 5-HT2A (0.47)Lower D2 intrinsic activity; Reduced akathisia
Cariprazine 2,3-DichloroDimethyl-ureaD3 (0.085) , D2 (0.49)Pro-cognitive; Negative symptom efficacy

Note: Brexpiprazole uses a piperazine fused to a benzothiophene, a bioisosteric modification of the phenylpiperazine core.

Technical Workflow 1: Chemical Synthesis

Objective: Synthesis of a functionalized arylpiperazine core via Buchwald-Hartwig Amination. Rationale: Traditional nucleophilic aromatic substitution (SNAr) is limited to electron-deficient aryl halides. Palladium-catalyzed coupling allows for the introduction of the piperazine moiety onto electron-rich or neutral aryl rings, essential for modern scaffold diversification.

Protocol: Pd-Catalyzed C-N Cross-Coupling

Reagents:

  • Aryl Bromide (1.0 eq)

  • 1-Boc-piperazine (1.2 eq)

  • Pd2(dba)3 (2 mol%)

  • BINAP (Racemic) (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Toluene (Anhydrous)

Step-by-Step Methodology:

  • Catalyst Pre-complexation: In a glovebox or under Argon flow, charge a reaction vial with Pd2(dba)3 and BINAP. Add anhydrous toluene and stir at room temperature for 15 minutes until the solution turns a deep orange/red, indicating active catalyst formation.

  • Reagent Addition: Add the Aryl Bromide, 1-Boc-piperazine, and NaOtBu to the reaction vessel.

  • Reaction: Seal the vessel and heat to 80–100°C for 12–16 hours. Monitor consumption of the aryl bromide via TLC or LC-MS.

  • Work-up: Cool to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine.

  • Purification: Concentrate the organic layer and purify via flash column chromatography (Hexane/EtOAc gradient).

  • Deprotection: Dissolve the intermediate in DCM and add TFA (10-20 eq) to remove the Boc group, yielding the free secondary amine for further linker attachment.

SynthesisStartAryl Bromide+ 1-Boc-PiperazineCatPd2(dba)3 / BINAPNaOtBu, TolueneStart->CatHeatHeat 100°C12-16hCat->HeatInterN-Boc-ArylpiperazineHeat->InterDeprotTFA / DCMDeprotectionInter->DeprotFinalArylpiperazineScaffold (Free Base)Deprot->Final

Figure 2: Buchwald-Hartwig amination workflow for generating the arylpiperazine core.

Technical Workflow 2: In Vitro Pharmacology

Objective: Determination of Binding Affinity (Ki) at the Dopamine D2 Receptor.[1][2] Rationale: Radioligand binding remains the gold standard for quantifying affinity. We use [3H]-Spiperone, a potent antagonist, to label the receptor. Competition with the test compound yields the IC50, which is converted to Ki via the Cheng-Prusoff equation.

Protocol: Membrane Preparation & Radioligand Binding

System: CHO-K1 cells stably expressing human recombinant D2L receptor.

Part A: Membrane Preparation

  • Harvest: Detach cells using PBS/EDTA (avoid Trypsin to preserve receptor integrity). Centrifuge at 500 x g for 5 min.

  • Lysis: Resuspend pellet in ice-cold Lysis Buffer (10 mM Tris-HCl, pH 7.4, 5 mM MgCl2) containing protease inhibitors. Homogenize using a Polytron (2 bursts, 10 sec).

  • Fractionation: Centrifuge at 48,000 x g for 20 min at 4°C. Discard supernatant.

  • Wash: Resuspend pellet in Wash Buffer, re-homogenize, and re-centrifuge.

  • Storage: Resuspend final pellet in Assay Buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, pH 7.4). Determine protein concentration (BCA Assay). Store aliquots at -80°C.

Part B: Competition Binding Assay

  • Plate Setup: Use 96-well polypropylene plates.

    • Total Binding (TB): Membrane + [3H]-Spiperone + Buffer.

    • Non-Specific Binding (NSB): Membrane + [3H]-Spiperone + 10 µM Haloperidol (saturating concentration).

    • Test Wells: Membrane + [3H]-Spiperone + Test Compound (10 concentrations, e.g., 10^-5 to 10^-11 M).

  • Incubation: Add 20-40 µg membrane protein per well. Add [3H]-Spiperone (Final conc: ~0.5 nM, close to Kd). Incubate for 60 minutes at 25°C (equilibrium).

  • Termination: Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding to the filter) using a cell harvester.

  • Wash: Wash filters 3x with ice-cold Wash Buffer.

  • Detection: Dry filters, add liquid scintillant, and count radioactivity (CPM) in a MicroBeta counter.

  • Analysis: Plot % Specific Binding vs. Log[Compound]. Fit to a one-site competition model to derive IC50. Calculate Ki = IC50 / (1 + ([L]/Kd)).

Future Directions

The next frontier for phenylpiperazine scaffolds lies in Biased Agonism . By subtly modifying the linker rigidity or the tail group's interaction with the extracellular loop, researchers aim to design ligands that preferentially activate the β-arrestin pathway over the G-protein pathway (or vice versa), potentially decoupling therapeutic efficacy from side effects.

References

  • Comparison of Aripiprazole, Brexpiprazole, and Cariprazine

    • Title: The ABC's of dopamine receptor partial agonists - Aripiprazole, brexpiprazole and cariprazine: The 15-min challenge to sort these agents out.
    • Source: International Journal of Clinical Practice (via ResearchG
    • URL:[Link]

  • Binding Modes and Secondary Pharmacophores

    • Title: Partial agonist antipsychotic drugs differentially interact with a secondary binding site at the dopamine D2 receptor.[3][4]

    • Source: Molecular Pharmacology (PMC)
    • URL:[Link]

  • Synthesis of Arylpiperazines

    • Title: Synthesis of New 1-Aryl-4-(biarylmethylene)piperazine Ligands, Structurally Related to Adoprazine (SLV313).[5]

    • Source: ResearchGate[5]

    • URL:[Link]

  • Radioligand Binding Protocols

    • Title: Radioligand Binding Assay Protocol.[1][6][7][8]

    • Source: Gifford Bioscience / BenchChem
    • URL:[Link]

  • Cariprazine D3 Selectivity

    • Title: Newer antipsychotics: Brexpiprazole, cariprazine, and lumateperone: A pledge or another unkept promise?
    • Source: World Journal of Psychi
    • URL:[Link]

Methodological & Application

Application Note: Aqueous Dissolution and Handling Protocol for 2-(1-Piperazinyl)-phenol Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

2-(1-Piperazinyl)-phenol (also known as 1-(2-Hydroxyphenyl)piperazine) is a highly versatile piperazine derivative utilized extensively in neuropharmacology and medicinal chemistry[1]. The compound functions as a selective 5-HT1A receptor agonist and demonstrates significant binding affinity for dopamine receptors, making it a critical tool for investigating neuroactive pathways and motor control disorders such as Parkinson's disease-associated dyskinesia[1].

While the free base form of this compound (CAS 1011-17-2) possesses a polar phenolic hydroxyl group, it is predominantly soluble only in organic solvents[1]. To circumvent the cytotoxicity and confounding variables introduced by solvents like DMSO or ethanol in biological assays, researchers utilize the dihydrochloride salt form (CAS 667864-86-0)[2][3].

The Causality of pH Adjustment in Salt Dissolution

The protonation of the piperazine ring's two nitrogen atoms yields a dihydrochloride salt that dissolves rapidly in aqueous media[3][4]. However, this structural modification introduces a critical experimental variable: solution acidity . When 2-(1-Piperazinyl)-phenol dihydrochloride dissociates in unbuffered water, it releases two equivalents of hydrochloric acid (HCl) per mole of the compound.

Applying this highly acidic, unbuffered stock solution directly to in vitro cell cultures or in vivo models will cause an immediate pH drop, leading to artifactual cellular stress, receptor denaturation, or necrosis[4][5]. Therefore, a scientifically rigorous, self-validating protocol must include a mandatory neutralization step. The solution must be titrated with a mild base (e.g., 0.1 M NaOH) or diluted into a high-capacity physiological buffer (e.g., 1X PBS or HEPES) to restore the pH to a physiological range (7.2–7.4) prior to any biological application[4][5].

Pharmacological Signaling Pathway

To contextualize the biological application of this compound, the following diagram maps its primary receptor interactions and downstream intracellular effects.

Pathway Ligand 2-(1-Piperazinyl)-phenol Dihydrochloride Receptor1 5-HT1A Receptor Ligand->Receptor1 Agonist Receptor2 Dopamine Receptors Ligand->Receptor2 Binds Gi Gi/o Protein Receptor1->Gi Activates cAMP ↓ cAMP Levels Gi->cAMP Inhibits Adenylyl Cyclase Effector Neuropharmacological Modulation cAMP->Effector Downstream Signaling

Pharmacological signaling pathway of 2-(1-Piperazinyl)-phenol via 5-HT1A and dopamine receptors.

Physicochemical Properties & Quantitative Data

Understanding the precise molecular weight and solubility limits is essential for accurate molarity calculations.

Table 1: Physicochemical Summary

PropertyValue / Description
Analyte Name 2-(1-Piperazinyl)-phenol Dihydrochloride
Synonyms 1-(2-Hydroxyphenyl)piperazine Dihydrochloride[2]
CAS Number (Salt) 667864-86-0[3]
CAS Number (Free Base) 1011-17-2[1][3]
Molecular Formula C10H14N2O · 2HCl[3]
Molecular Weight ~251.15 g/mol [3]
Solubility Highly soluble in Water (≥50 mg/mL)[4]

Table 2: Aqueous Stock Solution Preparation (Mass/Volume) Calculations based on MW = 251.15 g/mol . Adjust mass proportionally for different volumes.

Target ConcentrationMass Required for 1 mLMass Required for 5 mLMass Required for 10 mL
10 mM 2.51 mg12.56 mg25.12 mg
50 mM 12.56 mg62.79 mg125.58 mg
100 mM 25.12 mg125.58 mg251.15 mg

Step-by-Step Dissolution & Handling Protocol

This protocol is designed to ensure complete dissolution while protecting the integrity of downstream biological systems from pH-induced artifacts.

Materials Required:
  • 2-(1-Piperazinyl)-phenol Dihydrochloride powder (CAS: 667864-86-0)

  • Analytical balance (precision to 0.1 mg)

  • Sterile, HPLC-grade Deionized Water (ddH₂O)

  • 0.1 M NaOH solution (for pH titration)

  • Physiological buffer (e.g., 1X PBS, pH 7.4)

  • 0.22 µm syringe filters (PES or PTFE)

  • Microcentrifuge tubes

Methodology:
  • Equilibration: Allow the sealed vial of 2-(1-Piperazinyl)-phenol dihydrochloride to equilibrate to room temperature before opening to prevent ambient moisture condensation, which can degrade the powder over time[6].

  • Weighing: Using an analytical balance, weigh the exact mass required for your target concentration (refer to Table 2).

  • Primary Dissolution: Transfer the powder to a sterile tube. Add the corresponding volume of sterile ddH₂O. Do not use a physiological buffer for the initial dissolution step, as the high salt content in buffers can sometimes cause localized "salting out" of the compound before it fully dissolves.

  • Agitation: Vortex the solution for 30–60 seconds. If particulates remain, sonicate in a water bath for 2–5 minutes until the solution is completely optically clear.

  • pH Measurement & Neutralization (Critical Step):

    • Test the pH of the stock solution using a micro-pH probe or high-precision pH paper. The solution will be highly acidic (pH < 3.0)[4][5].

    • For direct cell application: Carefully titrate the stock solution dropwise with 0.1 M NaOH until the pH reaches 7.2–7.4.

    • For intermediate dilutions: Dilute the acidic stock directly into a high-capacity physiological buffer (like 1X PBS or HEPES) immediately prior to the assay. Verify that the final working concentration maintains a pH of 7.4.

  • Sterilization: Pass the neutralized solution through a 0.22 µm syringe filter inside a laminar flow hood to ensure sterility for in vitro or in vivo use.

  • Aliquoting and Storage: Divide the stock solution into single-use aliquots (e.g., 100 µL) in sterile microcentrifuge tubes. Store immediately at -20°C or -80°C. Avoid repeated freeze-thaw cycles, which can induce precipitation or compound degradation.

Experimental Workflow Diagram

Workflow Step1 1. Weigh Compound (e.g., 25.12 mg for 100mM) Step2 2. Add HPLC-grade H2O (Primary Dissolution) Step1->Step2 Step3 3. Vortex / Sonicate (Ensure complete clarity) Step2->Step3 Step4 4. Measure pH (Solution will be highly acidic) Step3->Step4 Step5 5. Neutralize (pH 7.2-7.4) via 0.1M NaOH or Buffer Step4->Step5 Step6 6. Sterile Filter (0.22 µm) Step5->Step6 Step7 7. Aliquot & Store at -20°C (Avoid freeze-thaw) Step6->Step7

Workflow for the aqueous dissolution and neutralization of 2-(1-Piperazinyl)-phenol dihydrochloride.

References

Sources

Application Note: High-Affinity Dopamine D3 Receptor Radioligand Binding Assay Using [125I]IABN

Author: BenchChem Technical Support Team. Date: March 2026

Biological Context & Rationale

The dopamine D3 receptor (D3R) is a G-protein-coupled receptor (GPCR) predominantly localized in the limbic regions of the brain. Dysregulation of D3R signaling is heavily implicated in neuropsychiatric and neurological conditions, including schizophrenia, substance use disorders, and Parkinson's disease[1].

A major bottleneck in developing D3R-targeted therapeutics is the high degree of amino acid sequence homology (approximately 78% in the transmembrane domains) between the D2 and D3 receptor subtypes[2]. To accurately determine the binding affinity and subtype selectivity of novel bitopic ligands or antagonists, researchers require a highly sensitive and reliable assay.

[125I]IABN (2,3-dimethoxy-5-(125I)-iodo-N-(9-benzyl-9-azabicyclo[3.3.1]nonan-3-yl)benzamide) is a highly selective D2-like receptor radioligand. It binds to human D3 receptors with picomolar affinity (


 nM), making it an exceptionally robust tool for competitive radioligand binding assays[3].

Mechanistic Principles & Assay Design (Causality)

A successful radioligand binding assay is not merely a sequence of pipetting steps; it is a carefully balanced thermodynamic system. Every experimental condition in this protocol is designed with specific causality:

  • Radioligand Selection ([125I]IABN): Compared to tritiated (

    
    H) ligands, 
    
    
    
    I-labeled ligands offer significantly higher specific activity. This allows researchers to use lower concentrations of receptor membranes, thereby avoiding the "ligand depletion" artifact where the free radioligand concentration drops significantly below the added concentration[4].
  • Buffer Composition (Sodium Modulation): The assay buffer contains 150 mM NaCl. Sodium ions act as allosteric modulators for D2-like receptors, shifting the receptor population toward the antagonist-preferring conformation. Since [125I]IABN is an antagonist, this maximizes specific binding windows[5].

  • Thermodynamic Equilibrium: Incubation is strictly controlled at 37°C for 60 minutes. This ensures the binding kinetics reach steady-state equilibrium, which is an absolute mathematical prerequisite for calculating accurate

    
     values using the Cheng-Prusoff equation[6].
    
  • Defining Non-Specific Binding (NSB): (+)-Butaclamol (at 4 µM to 25 µM) is used as a cold displacer[5]. Because it is a potent D2/D3 antagonist, it saturates all specific receptor pockets. Any remaining radioactive signal detected is causally linked to non-specific lipid partitioning or filter adherence, allowing for accurate background subtraction.

Experimental Workflow

Workflow cluster_assay Assay Assembly (150 µL Total Volume) Start Reagent & Membrane Preparation TB Total Binding (TB) Buffer + Radioligand + Cells Start->TB Test Test Samples Cmpd + Radioligand + Cells Start->Test NSB Non-Specific Binding (NSB) (+)-Butaclamol + Radioligand + Cells Start->NSB Incubation Incubation 37°C for 60 minutes TB->Incubation Test->Incubation NSB->Incubation Filtration Rapid Filtration PEI-soaked GF/B Filters Incubation->Filtration Wash Washing Ice-Cold Tris Buffer (3x) Filtration->Wash Detection Detection Gamma Counting (125I) Wash->Detection Analysis Data Analysis Cheng-Prusoff Ki Calculation Detection->Analysis

Workflow of the [125I]IABN Radioligand Binding Assay for Dopamine D3 Receptors.

Step-by-Step Protocol

Reagents & Materials Preparation
  • Assay Buffer: Prepare 50 mM Tris-HCl, 150 mM NaCl, 10 mM EDTA, adjusted to pH 7.5 at room temperature[5].

  • Wash Buffer: Prepare 10 mM Tris-HCl, 150 mM NaCl, adjusted to pH 7.4. Chill on ice (4°C) prior to use[5].

  • Membrane Homogenates: Use stably transfected hD3-HEK293 cells. Resuspend the membrane pellet in Assay Buffer to a working concentration that yields

    
     10-20 µg of protein per well.
    
  • Filter Preparation (Critical Step): Pre-soak glass-fiber filters (e.g., Schleicher and Schuell No. 32 or Whatman GF/B) in 0.1% Polyethylenimine (PEI) for at least 30 minutes. Causality: [125I]IABN is highly lipophilic; PEI neutralizes the negative charge of the glass fibers, drastically reducing non-specific hydrophobic background noise[5].

Assay Assembly (150 µL Final Volume)

Set up the assay in a 96-well deep-well plate or borosilicate glass tubes.

  • Total Binding (TB) Wells: Add 50 µL Assay Buffer.

  • Non-Specific Binding (NSB) Wells: Add 50 µL of (+)-butaclamol (prepared at 3x to yield a final concentration of 4 µM)[5].

  • Test Compound Wells: Add 50 µL of the unlabeled test compound at various concentrations (typically ranging over 5 orders of magnitude, e.g.,

    
     to 
    
    
    
    M)[2].
Reaction Initiation & Incubation
  • Add Radioligand: Add 50 µL of [125I]IABN to all wells. The concentration should be prepared such that the final assay concentration is approximately equal to its

    
     value (
    
    
    
    nM for hD3)[3].
  • Initiate Reaction: Add 50 µL of the hD3-HEK293 membrane homogenate to all wells to start the binding event[6].

  • Incubate: Seal the plate and incubate in a water bath or temperature-controlled shaker at 37°C for exactly 60 minutes[5].

Harvesting & Detection
  • Filtration: Rapidly terminate the reaction by adding 3 mL of ice-cold Wash Buffer to the samples, immediately filtering them through the PEI-soaked GF/B filters using a vacuum manifold[5].

  • Washing: Wash the filters three consecutive times with 3 mL of ice-cold Wash Buffer to flush away unbound radioligand.

  • Quantification: Transfer the filters to counting tubes and quantify the bound radioactivity using a Gamma Counter (efficiency

    
     75% for 
    
    
    
    I)[5].

Data Presentation & Expected Results

Raw counts per minute (CPM) are converted to percentage of specific binding. The


 is determined via non-linear regression (one-site competitive binding model). The absolute binding affinity (

) is then calculated using the Cheng-Prusoff equation:


(Where [L] is the concentration of [125I]IABN used, and


 is 0.04 nM).
Table 1: Representative Binding Affinities ( ) of Reference Ligands

Data summarizes expected selectivity profiles using the [125I]IABN displacement assay format.

CompoundPharmacological ProfilehD2

(nM)
hD3

(nM)
Selectivity (D2/D3)
Haloperidol Non-selective Antagonist0.550.740.7
Quinpirole Full Agonist135012.5108
PG01037 D3-Selective Antagonist98.50.7

140
Compound 6a Experimental Bitopic Ligand4491413.2

(Note: Data derived from validated competitive binding assays utilizing [125I]IABN in HEK293 expression systems[7],[8]).

Self-Validating System & Quality Control (QC)

To ensure the trustworthiness of the data, every assay plate must pass three internal QC gates:

  • The Specific Binding Window (Z'-Factor): Calculate the Z'-factor between the TB and NSB controls. A valid assay must yield a

    
    . If NSB exceeds 20% of the Total Binding, suspect inadequate PEI filter soaking or degraded radioligand.
    
  • The 10% Ligand Depletion Rule: Calculate the total fmol of [125I]IABN bound in the TB wells. It must not exceed 10% of the total fmol of radioligand added to the well. If depletion >10% occurs, the assumption that

    
     fails, invalidating the Cheng-Prusoff calculation. Remedy this by reducing the membrane protein concentration.
    
  • Pseudo-Hill Coefficient (

    
    ):  The slope of the competitive displacement curves should approximate 1.0. A slope significantly shallower than 0.8 suggests the test compound is binding to multiple sites, the presence of negative allosteric cooperativity, or that the receptor preparation contains a mixture of functional states (e.g., G-protein coupled vs. uncoupled).
    

References

  • Endogenous Dopamine Competes with the Binding of a Radiolabeled D3 Receptor Partial Agonist In Vivo: A Positron Emission Tomography Study. nih.gov.
  • Characterization of 125I-IABN, a novel azabicyclononane benzamide selective for D2-like dopamine receptors.
  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. mdpi.com.
  • Characterization of [3H]LS-3-134, a Novel Arylamide Phenylpiperazine D3 Dopamine Receptor Selective Radioligand. nih.gov.
  • N-(3-Fluoro-4-(4-(2-methoxy or 2,3-dichlorophenyl) piperazine-1-yl)-butyl)-aryl carboxamides as Selective Dopamine D3 Receptor Ligands. nih.gov.
  • Assay in Summary_ki - BindingDB. bindingdb.org.
  • Design and Synthesis of Conformationally Flexible Scaffold as Bitopic Ligands for Potent D3-Selective Antagonists. semanticscholar.org.
  • Evaluation of the D3 Dopamine Receptor Selective Antagonist PG01037 on L-Dopa Dependent Abnormal Involuntary Movements in R
  • Highly Selective Dopamine D3 Receptor Antagonists with Aryl

Sources

Functional cAMP inhibition assay for dopamine agonist screening

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, high-throughput screening (HTS) protocol for identifying agonists of the Dopamine D2 receptor (D2R). Unlike Gs-coupled receptors where agonist binding directly stimulates cAMP, D2R couples to G


i/o proteins, which inhibit adenylyl cyclase.[1] Consequently, screening for D2 agonists requires a "forced-stimulation" format using Forskolin to elevate basal cAMP levels, allowing the agonist's inhibitory effect to be quantified.

We utilize Homogeneous Time-Resolved Fluorescence (HTRF) technology. This competitive immunoassay offers a "gain-of-signal" readout for Gi agonists, ensuring high sensitivity and Z' factors > 0.7 suitable for drug discovery campaigns.

Scientific Background & Assay Principle

The Gi-Coupled Signaling Paradox

The Dopamine D2 receptor is a classic G


i-coupled GPCR. Upon agonist binding (e.g., Dopamine, Quinpirole), the G

i subunit dissociates and inhibits Adenylyl Cyclase (AC), reducing the conversion of ATP to cAMP.

The Challenge: In resting cells, basal cAMP levels are often too low to reliably detect a further decrease. The Solution: We apply a Forskolin Challenge . Forskolin directly activates AC, artificially raising intracellular cAMP.[2] A D2 agonist will counteract this rise. Therefore, the assay measures the recovery of AC inhibition against a Forskolin background.

HTRF Detection Mechanism

This protocol uses a competitive immunoassay between:

  • Native cAMP (produced by the cell).[2][3][4]

  • d2-labeled cAMP (exogenous acceptor).

  • Europium Cryptate-labeled anti-cAMP antibody (donor).

Signal Logic:

  • High Cell cAMP (Forskolin Only): Native cAMP floods the system, displacing the d2-labeled cAMP from the antibody. Result: Low FRET signal.

  • Low Cell cAMP (Agonist + Forskolin): The agonist inhibits AC, lowering native cAMP. The d2-labeled cAMP binds the antibody.[2][3][4][5][6][7] Result: High FRET signal.

Note: In this assay, an Agonist generates an INCREASE in HTRF signal.

G cluster_0 Cellular Signaling cluster_1 HTRF Detection Agonist D2 Agonist D2R D2 Receptor Agonist->D2R Binds Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP (Low) AC->cAMP Reduced Production ATP ATP ATP->AC Ab Anti-cAMP-Eu (Donor) cAMP->Ab Low Competition Forskolin Forskolin (Stimulator) Forskolin->AC Stimulates FRET High FRET Signal (665 nm) Ab->FRET Energy Transfer d2 cAMP-d2 (Acceptor) d2->Ab Binds

Caption: D2R Agonist signaling pathway and HTRF detection logic. Agonist binding reduces cAMP, allowing d2-cAMP to bind the donor antibody, resulting in a high FRET signal.

Materials & Reagents

ComponentSpecificationRecommended Source
Cell Line CHO-K1 or HEK293 stably expressing human DRD2ATCC / In-house
Detection Kit HTRF cAMP Gi KitRevvity (Cisbio) / PerkinElmer
Agonist Control Quinpirole hydrochlorideTocris / Sigma
Stimulator Forskolin (10 mM DMSO stock)Sigma
PDE Inhibitor IBMX (3-isobutyl-1-methylxanthine)Sigma
Assay Buffer HBSS or KREBS + 20 mM HEPES + 0.5 mM IBMXGibco
Plates 384-well Low Volume, WhiteGreiner / Corning
Reader HTRF-compatible reader (e.g., PHERAstar, EnVision)BMG / Revvity

Experimental Protocol

Step 1: Cell Preparation
  • Harvest: Detach cells using a non-enzymatic dissociation buffer (e.g., Versene) to preserve receptor integrity.

  • Resuspension: Centrifuge (300 x g, 5 min) and resuspend in Stimulation Buffer (containing 0.5 mM IBMX).

  • Density: Adjust to 3,000 - 6,000 cells/well (5 µL volume).

    • Note: Cell density must be optimized. Too many cells can deplete the substrate or shift the Forskolin window.

Step 2: Compound & Forskolin Addition (Co-stimulation)

To minimize variability, we use a co-stimulation approach where the Agonist and Forskolin are added simultaneously.

  • Prepare 2X Mix: Prepare a solution containing the Test Compound (at 2X desired concentration) AND Forskolin (at 2X EC80 concentration).

    • Example: If final Forskolin needed is 5 µM, prepare 10 µM in the mix.

  • Dispense: Add 5 µL of the Compound/Forskolin mix to the 5 µL of cells in the 384-well plate.

  • Incubation: Incubate for 30–45 minutes at Room Temperature (RT).

Step 3: Lysis & Detection
  • Reagents: Reconstitute Anti-cAMP-Cryptate and cAMP-d2 in the provided Lysis Buffer.

  • Dispense:

    • Add 5 µL cAMP-d2.

    • Add 5 µL Anti-cAMP-Cryptate.

  • Incubation: Incubate for 1 hour at RT (protected from light).

Step 4: Plate Reading

Read on an HTRF-compatible reader:

  • Excitation: 320–340 nm

  • Emission 1 (Donor): 620 nm

  • Emission 2 (Acceptor): 665 nm

Assay Optimization (Critical)

The success of a Gi assay hinges on the Forskolin Titration . You must define the "Signal Window."

Optimization Workflow:
  • Titrate Forskolin: Run a dose-response of Forskolin (0.1 µM to 100 µM) in the absence of agonist.

  • Select Concentration: Choose a Forskolin concentration that generates 80-90% of the maximal cAMP drop (lowest FRET signal) but is not saturated.

    • Too Low: Signal window is small; poor Z'.

    • Too High: Agonist cannot overcome the massive cAMP production (right-shift in potency).

  • Validation: Run a Quinpirole dose-response against the selected Forskolin concentration.

Workflow cluster_prep Plate Setup (384-well) cluster_detect Detection Start Harvest Cells (Resuspend in Buffer + IBMX) DispenseCells Dispense Cells (5 µL/well) Start->DispenseCells AddComp Add 2X Agonist + Forskolin Mix (5 µL/well) DispenseCells->AddComp Incubate1 Incubate 30 min @ RT AddComp->Incubate1 Lysis Add d2-cAMP + Anti-cAMP-Eu (10 µL total) Incubate1->Lysis Incubate2 Incubate 1 hr @ RT Lysis->Incubate2 Read Read HTRF (665nm / 620nm) Incubate2->Read

Caption: Step-by-step workflow for the functional cAMP Gi inhibition assay.

Data Analysis

Ratio Calculation

For each well, calculate the HTRF Ratio:



Normalization (Delta F %)

To standardize data across plates:



  • Negative Control: Standard containing unlabeled cAMP (max competition, min FRET) or simply the Forskolin-only baseline if using raw ratios.

Curve Fitting

Plot log[Agonist] vs. HTRF Ratio (or normalized response).

  • Fit using a 4-Parameter Logistic (4PL) model.

  • Interpretation:

    • EC50: Concentration of agonist inducing 50% restoration of the FRET signal.

    • Emax: Efficacy relative to the reference agonist (Quinpirole).

Troubleshooting & Controls

IssueProbable CauseSolution
Low Assay Window Forskolin concentration too low/high.Re-optimize Forskolin titration. Target EC80-EC90.
High Variation (CV%) Pipetting error or cell clumping.Use automated dispensers; ensure single-cell suspension.
No Inhibition Seen IBMX missing.Ensure 0.5 mM IBMX is in the stimulation buffer to stop cAMP degradation.
Hook Effect d2/Cryptate ratio imbalance.Adhere strictly to kit reagent volumes.

References

  • Assay Guidance Manual (NCATS). "Measurement of cAMP for Gs- and Gi Protein-Coupled Receptors (GPCRs)." NCBI Bookshelf. [Link]

  • Beaulieu, J.M., & Gainetdinov, R.R. (2011). "The Physiology, Signaling, and Pharmacology of Dopamine Receptors." Pharmacological Reviews. [Link]

  • DiscoverX. "PathHunter® and HitHunter® cAMP Assays for Gi-Coupled Receptors." Eurofins Discovery. [Link]

Sources

Application Notes and Protocols for Measuring ERK1/2 Phosphorylation Induced by Phenylpiperazine Ligands

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Targeting a Central Signaling Node

The Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2) are critical serine/threonine kinases that form the terminal node of the highly conserved RAS-RAF-MEK-ERK signaling cascade.[1] This pathway is a central hub for transducing extracellular signals from growth factors, cytokines, and hormones into a wide array of cellular responses, including proliferation, differentiation, survival, and migration.[2][3] The activation of ERK1/2 is mediated by the dual phosphorylation of specific threonine and tyrosine residues (Thr202/Tyr204 in ERK1 and Thr185/Tyr187 in ERK2) within their activation loop by upstream kinases MEK1 and MEK2.[1] Consequently, the level of phosphorylated ERK1/2 (p-ERK1/2) serves as a direct and reliable biomarker of pathway activation.

Given its central role, dysregulation of the ERK1/2 pathway is a hallmark of numerous human pathologies, most notably cancer, but also inflammatory and neurodegenerative diseases.[1][4] This makes the pathway a prime target for therapeutic intervention.

Phenylpiperazines are a versatile class of chemical scaffolds frequently found in centrally active drugs and are known to interact with a variety of G-protein coupled receptors (GPCRs), such as serotonin and dopamine receptors.[5][6] By engaging these receptors, phenylpiperazine ligands can trigger intracellular signaling cascades that modulate ERK1/2 activity, making them a subject of intense investigation for new therapeutics.[7][8]

This guide provides a comprehensive overview and detailed protocols for the robust measurement of ERK1/2 phosphorylation in response to treatment with phenylpiperazine ligands. We will delve into the underlying signaling mechanisms and offer validated, step-by-step methodologies using common laboratory techniques, empowering researchers to accurately quantify compound efficacy and elucidate mechanisms of action.

The Underpinnings: How Phenylpiperazine Ligands Modulate ERK1/2

While the canonical ERK1/2 pathway is often initiated by Receptor Tyrosine Kinases (RTKs), GPCRs, the primary targets for many phenylpiperazine compounds, represent a major alternative route to ERK1/2 activation.[2][8] Understanding this mechanism is crucial for experimental design and data interpretation.

GPCRs can activate ERK1/2 through several distinct mechanisms:

  • G-Protein-Dependent Pathways: Upon ligand binding, GPCRs catalyze the exchange of GDP for GTP on associated heterotrimeric G-proteins, causing the dissociation of the Gα and Gβγ subunits.

    • Gαq/11: This subunit activates phospholipase C (PLC), leading to the generation of diacylglycerol (DAG) and inositol trisphosphate (IP3). DAG activates Protein Kinase C (PKC), which can then activate the RAF-MEK-ERK cascade.[9]

    • Gαi/o: This subunit can activate ERK through various mechanisms, including the release of Gβγ subunits.

    • Gαs: This subunit activates adenylyl cyclase, producing cyclic AMP (cAMP) and activating Protein Kinase A (PKA). While often inhibitory to RAF, PKA can also, in some contexts, activate ERK through Rap1.

    • Gβγ Subunits: Released from any G-protein, Gβγ dimers can recruit and activate various downstream effectors, including PI3Kγ and Src family kinases, which in turn feed into the ERK1/2 cascade.[9][10]

  • β-Arrestin-Mediated Scaffolding: Following G-protein activation, GPCRs are phosphorylated by GPCR kinases (GRKs), creating a binding site for β-arrestins. β-arrestins can act as scaffolds, assembling a signaling complex containing components of the MAPK cascade (e.g., RAF, MEK, and ERK), leading to a more sustained and spatially confined ERK activation, often within the cytoplasm.[8][9][11]

This convergence of signaling pathways allows for complex and nuanced regulation of cellular behavior by phenylpiperazine ligands.

G_protein_and_RTK_ERK_Activation cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK Grb2_SOS Grb2/SOS RTK->Grb2_SOS GPCR GPCR (Phenylpiperazine Target) G_Protein Gαβγ GPCR->G_Protein b_Arrestin β-Arrestin GPCR->b_Arrestin GRK Phos. Effectors_G G-protein Effectors (PLC, Src, PI3K) G_Protein->Effectors_G Scaffold_Complex β-Arrestin Scaffold (RAF-MEK-ERK) b_Arrestin->Scaffold_Complex RAS RAS Grb2_SOS->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK p(T/Y) pERK p-ERK1/2 (Active) ERK->pERK TF Transcription Factors (c-Fos, Elk-1) pERK->TF Translocation Effectors_G->RAF Scaffold_Complex->pERK Cytoplasmic Activation Ligand1 Growth Factor Ligand1->RTK Ligand2 Phenylpiperazine Ligand Ligand2->GPCR

Caption: Convergent signaling pathways for ERK1/2 activation.

Choosing Your Method: A Comparative Overview

Several robust methods are available to quantify p-ERK1/2. The choice of assay depends on factors such as required throughput, desired information (e.g., single-cell vs. population average), and available equipment.

MethodPrincipleThroughputKey AdvantagesKey Disadvantages
Western Blot Size-based protein separation and antibody-based detection on a membrane.Low"Gold standard"; provides molecular weight confirmation (distinguishes ERK1/2); widely available.Labor-intensive; semi-quantitative; requires larger amounts of material.[12][13]
ELISA Antibody-based capture and detection of target protein in a microplate format.Medium to HighHighly quantitative; excellent for screening; available in cell-based or lysate formats.[14][15]No molecular weight information; potential for antibody cross-reactivity.
Flow Cytometry Antibody-based detection of intracellular proteins in single cells.HighSingle-cell resolution; allows for multiplexing with other markers (e.g., cell surface) to analyze heterogeneous populations.[16][17]Requires cell suspension; fixation/permeabilization can affect some epitopes.[18]
High-Content Imaging Automated microscopy and image analysis to quantify fluorescence intensity.Medium to HighProvides single-cell data with spatial resolution (e.g., nuclear vs. cytoplasmic p-ERK).[8]Requires specialized imaging systems and analysis software; can be complex to optimize.
Proximity Assays (e.g., AlphaLISA) Antibody-coated beads generate a signal when brought into close proximity by the target analyte.Very HighHomogeneous (no-wash) format; highly sensitive; ideal for high-throughput screening (HTS).[19]Requires specific instrumentation; indirect measurement.

General Experimental Workflow

A successful experiment for measuring p-ERK1/2 modulation requires careful planning and execution, from cell preparation to data analysis. The following workflow is broadly applicable to most assay formats.

G_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_proc Phase 3: Processing & Detection cluster_analysis Phase 4: Analysis A 1. Cell Seeding Plate cells at optimal density B 2. Serum Starvation (e.g., 0.5-1% FBS, 12-24h) Reduces basal p-ERK levels A->B C 3. Pre-treatment (Controls) Add MEK inhibitor (e.g., U0126) to antagonist/negative control wells B->C D 4. Ligand Addition Add phenylpiperazine ligand (dose-response) and positive control (e.g., EGF, PMA) C->D E 5. Incubation (Time-course, e.g., 5, 15, 30, 60 min) ERK activation is often transient D->E F 6. Stop Reaction & Process Cells E->F G Fix & Permeabilize (Flow Cytometry, HCS, Cell-based ELISA) F->G H Lyse Cells (Western Blot, Lysate-based ELISA) F->H I 7. Antibody Staining Incubate with anti-p-ERK1/2 and anti-Total-ERK1/2 G->I H->I J 8. Signal Detection (Chemiluminescence, Fluorescence, etc.) I->J K 9. Data Analysis Normalize p-ERK to Total ERK. Generate curves (EC50/IC50) J->K

Sources

Application Note: Synthesis of 2-(1-Piperazinyl)-phenol Dihydrochloride via Orthogonal Protection and Pd-Catalyzed Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Discovery Chemists, and Drug Development Professionals Compound: 2-(1-Piperazinyl)phenol dihydrochloride (Derived from CAS 1011-17-2)

Strategic Rationale & Mechanistic Overview

2-(1-Piperazinyl)phenol (also known as 1-(2-hydroxyphenyl)piperazine) is a [1], frequently utilized as a building block for neuroactive pharmaceuticals and substituted imidazoles. While the free base of this compound typically presents as a white to off-white solid with a[2], isolating it as a dihydrochloride salt significantly improves its solubility, stability, and handling properties for downstream drug formulation.

The Synthetic Challenge: Direct nucleophilic aromatic substitution (SNAr) of piperazine with 2-halophenols is highly inefficient due to the electron-donating nature of the phenol ring. Furthermore, utilizing unprotected piperazine in cross-coupling reactions inevitably leads to N,N'-bis-arylation. Finally, the presence of a free phenolic hydroxyl group can poison palladium catalysts by forming unreactive Pd-phenoxide complexes.

The Orthogonal Solution: To ensure a self-validating, high-yielding protocol, this guide employs a three-step orthogonal protection strategy:

  • Buchwald-Hartwig Amination: Coupling 1-Boc-piperazine with 1-benzyloxy-2-bromobenzene. The Boc group prevents bis-arylation, while the benzyl ether masks the phenol.

  • Hydrogenolysis: Chemoselective cleavage of the benzyl ether using Pd/C and H2, leaving the Boc group and the aromatic core intact.

  • Acidic Cleavage & Salt Formation: Anhydrous Boc deprotection using HCl in dioxane, which simultaneously triggers the quantitative precipitation of the target dihydrochloride salt.

Synthetic Workflow Diagram

SyntheticWorkflow A 1-Benzyloxy-2-bromobenzene + 1-Boc-piperazine B 1-Boc-4-(2-benzyloxyphenyl) piperazine A->B Pd2(dba)3, RuPhos NaOtBu, Toluene 85°C, 12h C 1-Boc-4-(2-hydroxyphenyl) piperazine B->C H2 (1 atm), Pd/C MeOH, RT, 4h D 2-(1-Piperazinyl)phenol dihydrochloride C->D 4M HCl/Dioxane DCM, RT, 2h

Figure 1: Three-step orthogonal synthetic workflow for 2-(1-piperazinyl)phenol dihydrochloride.

Materials and Reagents

ReagentMW ( g/mol )EquivalentsRole
1-Benzyloxy-2-bromobenzene 263.131.0Electrophile
1-Boc-piperazine 186.251.2Protected Nucleophile
Pd2(dba)3 915.720.02 (2 mol%)Palladium Pre-catalyst
RuPhos 466.590.04 (4 mol%)Dialkylbiaryl Phosphine Ligand
NaOtBu 96.101.4Base
10% Pd/C -10 wt%Hydrogenation Catalyst
4M HCl in 1,4-Dioxane 36.4610.0Deprotecting Agent / Salt Former

Step-by-Step Experimental Protocols

Step 1: Pd-Catalyzed C-N Cross-Coupling

Objective: Synthesis of tert-butyl 4-(2-(benzyloxy)phenyl)piperazine-1-carboxylate.

  • Preparation: Oven-dry a Schlenk flask equipped with a magnetic stir bar. Cool under a stream of dry N2.

  • Catalyst Loading: Charge the flask with Pd2(dba)3 (2 mol%), RuPhos (4 mol%), NaOtBu (1.4 equiv), and 1-Boc-piperazine (1.2 equiv).

  • Inert Atmosphere: Evacuate the flask and backfill with N2. Repeat this cycle three times.

  • Solvent & Substrate Addition: Inject anhydrous toluene (to reach 0.2 M) and 1-benzyloxy-2-bromobenzene (1.0 equiv) via syringe.

  • Reaction: Heat the mixture to 85 °C in a pre-heated oil bath for 12 hours.

  • Workup: Cool to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium black and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc) to afford the intermediate as a pale yellow oil.

Expertise & Causality Insight: The selection of the RuPhos ligand is the critical success factor here. As detailed in , RuPhos is specifically tailored to facilitate the coupling of secondary amines with sterically hindered (ortho-substituted) aryl halides[3]. Its large steric profile prevents the formation of unreactive Pd-dimers and accelerates reductive elimination, ensuring near-quantitative yields.

Step 2: Benzyl Ether Cleavage (Hydrogenolysis)

Objective: Synthesis of tert-butyl 4-(2-hydroxyphenyl)piperazine-1-carboxylate.

  • Preparation: Dissolve the purified intermediate from Step 1 in anhydrous methanol (0.1 M) in a round-bottom flask.

  • Catalyst Addition: Carefully add 10% Pd/C (10% by weight relative to the substrate) under a gentle stream of N2 to prevent auto-ignition of the methanol.

  • Hydrogenation: Seal the flask with a septum. Evacuate the atmosphere and backfill with H2 gas from a balloon. Repeat three times, leaving the balloon attached.

  • Reaction: Stir the suspension vigorously at room temperature for 4–6 hours.

  • Workup: Once TLC indicates complete consumption of the starting material, purge the flask with N2. Filter the mixture through a tightly packed Celite pad, washing thoroughly with excess methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the phenol intermediate.

Expertise & Causality Insight: This step relies on the chemoselectivity of Pd-catalyzed hydrogenolysis. It cleanly cleaves the benzyl ether without requiring harsh Lewis acids (e.g., BBr3) that would prematurely strip the Boc group or degrade the piperazine ring, as established by .

Step 3: Boc Deprotection and Dihydrochloride Salt Formation

Objective: Synthesis of 2-(1-piperazinyl)phenol dihydrochloride.

  • Preparation: Dissolve the phenol intermediate from Step 2 in anhydrous dichloromethane (DCM) (0.2 M).

  • Acid Addition: Cool the solution to 0 °C using an ice bath. Dropwise, add 4M HCl in 1,4-dioxane (10 equiv).

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature. Vigorous evolution of CO2 gas will be observed initially.

  • Precipitation: Continue stirring for 2 hours. The target product will precipitate out of the solution as a white crystalline solid.

  • Isolation: Collect the precipitate via vacuum filtration. Wash the filter cake with cold anhydrous diethyl ether to remove residual dioxane and organic impurities. Dry under high vacuum.

Expertise & Causality Insight: This protocol is a self-validating system . By utilizing anhydrous HCl in dioxane rather than aqueous acids, the highly polar dihydrochloride salt is forced to precipitate quantitatively from the non-polar DCM/dioxane matrix. This drives the equilibrium forward and completely bypasses the need for a complex aqueous workup, which is notoriously difficult for water-soluble piperazine derivatives.

Analytical & Quantitative Data

ParameterExpected Value / Characterization
Appearance White to off-white crystalline solid
Yield (Overall) 72% – 78% (over 3 steps)
Purity (HPLC) > 98.5%
¹H NMR (400 MHz, D₂O) δ 7.21 (m, 2H), 7.05 (m, 2H), 3.45 (m, 4H), 3.20 (m, 4H)
¹³C NMR (100 MHz, D₂O) δ 150.2, 138.5, 126.3, 122.1, 119.8, 116.5, 48.2, 43.5
ESI-MS (m/z) [M+H]⁺ calculated for C₁₀H₁₅N₂O: 179.11; found: 179.1
Melting Point > 250 °C (Decomposition)

References

  • Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide Source: Chemical Science (RSC Publishing), 2011, 2(1), 27-50. URL:[Link]

  • Greene's Protective Groups in Organic Synthesis (4th Edition) Source: John Wiley & Sons, 2006. URL:[Link]

Sources

Application Note: Comprehensive In Vitro Profiling of 2-(1-Piperazinyl)-phenol

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for drug discovery scientists. It treats 2-(1-Piperazinyl)-phenol (also known as 1-(2-Hydroxyphenyl)piperazine or 2-HPP) as a bioactive pharmacophore requiring rigorous evaluation.

Executive Summary

2-(1-Piperazinyl)-phenol (2-HPP) represents a critical pharmacophore in medicinal chemistry, serving as both a primary scaffold for antipsychotic agents and a metabolite of phenylpiperazine-class drugs (e.g., Trazodone derivatives). Its structural duality—possessing a basic piperazine ring and an acidic phenolic moiety—confers a complex pharmacological profile characterized by high affinity for Serotonin (5-HT) and Adrenergic (


) receptors.

This guide details the Standard Operating Procedures (SOPs) for evaluating 2-HPP. Unlike generic screening protocols, this workflow addresses the specific chemical liability of the ortho-hydroxyl group (Phase II metabolic conjugation) and its "mixed-ligand" behavior at 5-HT1A receptors.

Strategic Evaluation Workflow

The evaluation of 2-HPP requires a tripartite approach: determining binding selectivity, validating functional efficacy (agonist vs. antagonist), and assessing metabolic stability.

G cluster_0 Phase I: Affinity cluster_1 Phase II: Function cluster_2 Phase III: Liability Start 2-(1-Piperazinyl)-phenol (Test Compound) Binding Radioligand Binding (Ki Determination) Start->Binding Targets Targets: 5-HT1A, 5-HT2A, α1-AR Binding->Targets Func Functional Assays (Efficacy) Targets->Func Hit Confirmation cAMP cAMP Inhibition (Gi-Coupled) Func->cAMP Ca Calcium Flux (Gq-Coupled) Func->Ca ADME Metabolic Stability cAMP->ADME Lead Selection Tox Cytotoxicity (HepG2) ADME->Tox

Figure 1: Integrated pharmacological evaluation workflow for phenylpiperazine derivatives.

Module A: Receptor Binding Affinity (The "Fingerprint")

Phenylpiperazines are "privileged structures" for G-Protein Coupled Receptors (GPCRs). 2-HPP specifically shows high affinity for 5-HT1A and


1-Adrenergic  receptors.[1] The ortho-substitution often shifts selectivity compared to meta- or para-isomers.
Protocol A1: 5-HT1A Competition Binding Assay

Objective: Determine the inhibition constant (


) of 2-HPP for the human 5-HT1A receptor.

Reagents:

  • Receptor Source: CHO-K1 cells stably expressing recombinant human 5-HT1A.

  • Radioligand: [³H]-8-OH-DPAT (Specific Activity: ~170 Ci/mmol).

  • Non-specific Ligand: 10 µM Serotonin (5-HT).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, 0.1% Ascorbic Acid (Critical to prevent oxidation of the phenol), pH 7.4.

Step-by-Step Methodology:

  • Membrane Prep: Harvest CHO-K1 cells and homogenize in ice-cold buffer. Centrifuge at 40,000 x g for 20 min. Resuspend pellet to a protein concentration of 5–10 µ g/well .

  • Incubation Setup: In a 96-well plate, add:

    • 25 µL Assay Buffer (Total Binding) OR 10 µM 5-HT (Non-Specific Binding).

    • 25 µL 2-HPP (Concentration range:

      
       to 
      
      
      
      M).
    • 25 µL [³H]-8-OH-DPAT (Final conc: 1 nM).

    • 175 µL Membrane Suspension.

  • Equilibrium: Incubate for 60 minutes at 27°C . (Note: 5-HT1A kinetics are temperature sensitive; avoid 37°C to reduce degradation).

  • Harvest: Rapid filtration through GF/B filters pre-soaked in 0.3% Polyethyleneimine (PEI) using a cell harvester.

  • Detection: Add liquid scintillation cocktail and count radioactivity.

Data Analysis: Calculate


 using non-linear regression (4-parameter logistic fit). Convert to 

using the Cheng-Prusoff equation:

Module B: Functional Pharmacology (The "Action")

Binding does not equate to function. 2-HPP is often a partial agonist at 5-HT1A but an antagonist at


1-AR. This duality must be deconvoluted using functional assays.
Signal Transduction Pathway

The 5-HT1A receptor couples to


 proteins, inhibiting Adenylyl Cyclase and reducing cAMP levels.

Signaling Ligand 2-HPP Rec 5-HT1A Receptor Ligand->Rec Binding Gi Gi/o Protein Rec->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP AC->cAMP Conversion blocked ATP ATP Effect Downstream Signaling cAMP->Effect

Figure 2: 5-HT1A


-coupled signaling pathway. 2-HPP agonist activity results in decreased cAMP.
Protocol B1: cAMP Inhibition Assay (TR-FRET)

Objective: Assess if 2-HPP acts as an agonist (inhibits cAMP) or antagonist (reverses inhibition).

Methodology:

  • Cell Seeding: Use HEK293 cells overexpressing 5-HT1A. Seed 2,000 cells/well in low-volume 384-well plates.

  • Stimulation (Agonist Mode):

    • Add 2-HPP (serial dilution).

    • Add Forskolin (10 µM) immediately. (Forskolin artificially raises cAMP; an agonist will lower this induced level).

    • Incubate 30 min at RT.

  • Detection: Add LANCE/HTRF detection reagents (cAMP-d2 and Anti-cAMP-Cryptate).

  • Readout: Measure FRET signal (665 nm / 620 nm ratio).

  • Interpretation:

    • Agonist: Dose-dependent decrease in FRET signal (inhibition of Forskolin response).

    • Antagonist: No effect alone; blocks the effect of a reference agonist (e.g., 8-OH-DPAT).

Module C: ADME-Tox & Metabolic Stability

The defining feature of 2-HPP is the phenolic hydroxyl group . Unlike its methoxy-analogs, this group is a direct handle for Phase II conjugation (Glucuronidation/Sulfation), which drastically alters pharmacokinetics.

Protocol C1: UGT Glucuronidation Assay

Rationale: The ortho-position can sterically hinder glucuronidation. Determining intrinsic clearance (


) via UGTs is critical.

Reagents:

  • Human Liver Microsomes (HLM) or Recombinant UGTs (UGT1A1, UGT1A6, UGT1A9).

  • Cofactor: UDPGA (Uridine 5'-diphospho-glucuronic acid).

  • Pore-forming agent: Alamethicin (essential to access luminal UGTs).

Procedure:

  • Activation: Pre-incubate HLM (0.5 mg/mL) with Alamethicin (50 µg/mg protein) on ice for 15 min.

  • Reaction: Mix Activated HLM + 2-HPP (1 µM) in Tris buffer (pH 7.4).

  • Start: Add UDPGA (2 mM final). Incubate at 37°C.

  • Sampling: Terminate reaction at 0, 5, 15, 30, 60 min using ice-cold Acetonitrile containing Internal Standard.

  • Analysis: LC-MS/MS monitoring the transition of Parent (m/z 179) and Glucuronide (+176 Da shift -> m/z 355).

Data Summary: Expected Profiles
Parameter2-HPP CharacteristicsImplications
LogP ~1.2 – 1.5Moderate lipophilicity; good CNS penetration.
pKa ~9.0 (Piperazine N)Highly ionized at physiological pH.
Metabolic Risk High (Phase II)Rapid clearance via O-glucuronidation unless sterically hindered.
Toxicity Quinone-Imine formationPotential for idiosyncratic hepatotoxicity if oxidized to reactive intermediates.

References

  • Rotzinger, S., et al. (1998). "Metabolism of trazodone to m-chlorophenylpiperazine by CYP3A4 from human sources."[2] Drug Metabolism and Disposition.

  • Fuller, R. W., et al. (1987). "Serotonin receptors: From basic science to clinical application." Pharmacological Reviews. (Foundational text on phenylpiperazine binding profiles).
  • CymitQuimica. "2-(1-Piperazinyl)phenol Product Data & Safety Sheet."

  • Arbo, M. D., et al. (2015). "Hepatotoxicity of piperazine designer drugs: Comparison of different in vitro models."[3] Toxicology in Vitro.

  • PubChem. "Compound Summary: 2-(1-Piperazinyl)phenol." National Library of Medicine.

Disclaimer: This Application Note is for research purposes only. 2-(1-Piperazinyl)-phenol is a chemical intermediate and should be handled with appropriate Personal Protective Equipment (PPE) due to potential irritant and toxic properties.

Sources

Application Note: Advanced Handling and Storage of Hygroscopic Dihydrochloride Salts

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Protocol (SOP)

Introduction: The Mechanistic Challenge of Dihydrochloride Salts

In pharmaceutical development and molecular biology, active pharmaceutical ingredients (APIs) and biochemical reagents are frequently synthesized as dihydrochloride salts (e.g., Histamine dihydrochloride, Y-27632 dihydrochloride)[1][2]. The addition of two hydrochloric acid molecules to a basic compound significantly enhances its aqueous solubility and bioavailability.

However, this structural modification introduces a severe operational challenge: hygroscopicity . The high charge density of the protonated amine groups and chloride counterions creates a highly polar crystal lattice. This lattice has a strong thermodynamic drive to coordinate with atmospheric water molecules. When exposed to ambient humidity, these salts undergo rapid hydration, leading to:

  • Stoichiometric Inaccuracy: As water incorporates into the crystal lattice, the apparent mass increases, leading to sub-potent molarity in prepared solutions.

  • Deliquescence: The salt absorbs so much moisture that it dissolves in its own absorbed water, forming a concentrated aqueous solution[3].

  • Chemical Degradation: Excess moisture can trigger hydrolysis of susceptible functional groups within the API.

To ensure scientific integrity and reproducibility, handling these compounds requires rigorous adherence to Good Weighing Practices (GWP) and controlled-environment protocols[4].

Quantitative Impact & Mitigation Strategies

The physical properties of hygroscopic salts dictate that standard laboratory weighing techniques are insufficient. The table below summarizes the comparative parameters and necessary mitigation strategies when transitioning from standard to highly hygroscopic dihydrochloride salts.

ParameterStandard Stable SaltHygroscopic Dihydrochloride SaltMechanistic Mitigation Strategy
Weighing Vessel Open weigh boatNarrow-neck flask with gas-tight stopperMinimizes the surface area of the gas exchange interface, reducing moisture diffusion[4][5].
Handling Environment Ambient laboratory airGlovebox (Ar/N₂) or <20% Relative HumidityEliminates the thermodynamic driver for water vapor adsorption[3][6].
Mass Stability Stable over minutesDrifts upward continuously on the balanceUtilize the "Tare-and-Seal" method; record mass only when the closed system stabilizes[7].
Handling Tools Gloved handsAnti-static forceps / TongsPrevents transfer of body heat (causing buoyancy errors) and hygroscopic skin oils/moisture[5][8].
Storage Original containerSecondary desiccator with active desiccantPrevents long-term deliquescence and hydrate polymorphism[3][6].

Visualizing the Risks and Workflows

To understand the necessity of these protocols, we must map both the chemical degradation pathway of unprotected salts and the operational workflow required to protect them.

DegradationPathway Anhydrous Anhydrous Dihydrochloride Salt (Stable, Accurate Mass) Exposure Exposure to Ambient Humidity (>20% RH) Anhydrous->Exposure Hydrate Hydrate Formation (Mass Increase, Polymorphism) Exposure->Hydrate H2O Adsorption Deliquescence Deliquescence (Dissolves in absorbed water) Hydrate->Deliquescence Continuous Exposure Hydrolysis Hydrolysis / API Degradation (Irreversible loss of integrity) Deliquescence->Hydrolysis Chemical Instability

Fig 1: Moisture absorption cycle and degradation pathway of unprotected dihydrochloride salts.

HandlingWorkflow Start Hygroscopic Salt Needs Dispensing Check Is a Glovebox Available? Start->Check Glovebox Glovebox Workflow (Ar/N2 Atmosphere) Check->Glovebox Yes Ambient Ambient Workflow (USP <1251> Guidelines) Check->Ambient No GB_Step1 Transfer sealed bottle & tared vials into antechamber Glovebox->GB_Step1 Amb_Step1 Tare narrow-neck vessel with gas-tight stopper Ambient->Amb_Step1 Stock Alternative: Weigh entire bottle & prepare stock solution Ambient->Stock If highly deliquescent GB_Step2 Weigh directly into vials Seal with PTFE septa GB_Step1->GB_Step2 Amb_Step2 Quickly transfer salt, seal immediately, then weigh Amb_Step1->Amb_Step2

Fig 2: Decision matrix and workflow for handling hygroscopic laboratory reagents.

Experimental Protocols

Protocol A: Ambient Weighing of Hygroscopic Salts (USP <1251> Compliant)

When an inert glovebox is unavailable, weighing must be performed using the "Tare-and-Seal" method to comply with USP General Chapter <1251> guidelines[7].

Causality Note: Never use an open weigh boat. A highly hygroscopic salt will absorb moisture from the air during the balance stabilization period, resulting in a continuously drifting mass reading. Furthermore, never handle the receiving vessel with bare hands; fingerprints are inherently hygroscopic and transfer thermal energy, causing air buoyancy errors inside the balance chamber[5][8].

Step-by-Step Methodology:

  • Equilibration: Ensure the sealed dihydrochloride salt container is fully equilibrated to the temperature of the balance room. Cold samples will cause condensation (moisture gain) and register artificially high masses due to thermal convection currents[5].

  • Preparation: Place a narrow-necked volumetric flask with a gas-tight glass or PTFE stopper on the analytical balance.

  • Tare: Tare the balance with the empty, stoppered flask.

  • Transfer: Remove the flask from the balance using anti-static tongs. Quickly open the salt container, transfer the estimated required mass into the flask using a clean spatula, and immediately replace the gas-tight stopper on the flask.

  • Seal the Source: Immediately flush the primary salt container with dry Argon or Nitrogen gas and seal it tightly[2][6].

  • Measurement: Place the sealed flask back onto the analytical balance. Because the system is closed, the atmosphere inside the flask is fixed, and the balance reading will stabilize without upward drift[7].

  • Self-Validation Check: Observe the balance readout for 15 seconds. If the mass drifts upward by >0.1 mg, the stopper seal is compromised, and ambient moisture is entering the vessel.

Protocol B: The "Whole-Bottle" Stock Solution Method

For extremely deliquescent salts or when microgram precision is required, repeatedly opening the primary container will inevitably ruin the reagent. The most scientifically sound approach is to convert the solid into a stock solution immediately upon first opening[3].

Step-by-Step Methodology:

  • Initial Weighing: Weigh the entire unopened bottle of the dihydrochloride salt on an analytical balance. Record this as the "Gross Mass."

  • Solvent Addition: In a fume hood or controlled environment, open the bottle and rapidly add a precisely measured volume of an appropriate anhydrous solvent (or buffer) directly into the supplier's bottle to dissolve the salt.

  • Transfer: Transfer the resulting solution to a secondary volumetric flask to make up the final desired volume.

  • Empty Bottle Weighing: Rinse the original bottle thoroughly with deionized water or solvent, dry it completely in an oven, and weigh the empty bottle with its cap. Record this as the "Tare Mass."

  • Calculation: Subtract the Tare Mass from the Gross Mass to determine the exact mass of the dihydrochloride salt that was present. Use this exact mass to calculate the precise molarity of your prepared stock solution.

  • Aliquoting: Aliquot the stock solution into single-use vials and store them at the recommended temperature (e.g., -20°C or -80°C) to prevent freeze-thaw degradation.

Storage and Integrity Maintenance

Proper storage is the final pillar of maintaining the chemical integrity of dihydrochloride salts. Compounds like Histamine dihydrochloride and Y-27632 dihydrochloride require strict environmental controls[1][2].

  • Primary Containment: Ensure the original cap is tightly secured. If the cap has a PTFE septum, ensure it has not been excessively punctured.

  • Inert Atmosphere: Before closing the vial, backfill the headspace with a heavy inert gas (Argon is preferred over Nitrogen as it is heavier than air and settles over the solid)[2][6].

  • Secondary Containment: Place the primary vial inside a secondary container (e.g., a desiccator cabinet or a sealed plastic jar) filled with an indicating desiccant such as anhydrous calcium sulfate (Drierite) or silica gel[3][6].

  • Temperature Control: Store at the manufacturer's recommended temperature (often 4°C or -20°C). Critical Rule: When removing a salt from cold storage, always allow the secondary container to reach room temperature before opening it. Opening a cold container in ambient air will cause immediate and catastrophic condensation of atmospheric water directly onto the salt lattice[5].

References

  • An Overview of USP General Chapter <41> and <1251> Good Weighing Practices Source: Veeprho URL:[Link]

  • A Matter of Balance | LCGC International Source: Chromatography Online URL:[Link]

  • USP General Chapter 1251 | Weighing on an Analytical Balance Source: Scribd URL:[Link]

  • Weighing the Right Way: Laboratory Guidelines Source: Ingenesys / Mettler Toledo URL:[Link]

Sources

Troubleshooting & Optimization

2-(1-Piperazinyl)-phenol dihydrochloride stability in aqueous solution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-(1-Piperazinyl)-phenol dihydrochloride (CAS: 667864-86-0 for the dihydrochloride salt; CAS: 1011-17-2 for the free base).

As a highly reactive bifunctional molecule—featuring both an electron-rich phenol ring and a secondary amine in the piperazine moiety—this compound presents unique handling challenges in aqueous environments. It is frequently utilized as a 5-HT receptor ligand in neuropharmacology and is a critical reference standard (Impurity 46) in the synthesis and quality control of the antidepressant [1].

This guide is engineered by senior application scientists to help you diagnose stability issues, understand the underlying chemical causality, and implement self-validating protocols for your assays.

Part 1: Diagnostic Troubleshooting & FAQs

Q1: Why does my aqueous stock solution turn pink or brown after 24–48 hours?

The Causality: This discoloration is the classic visual signature of phenolic auto-oxidation . In aqueous solutions containing dissolved oxygen, the electron-rich ortho-substituted phenol ring is highly susceptible to oxidation, forming a reactive phenoxy radical. This radical rapidly undergoes further oxidation to form a highly conjugated, colored[2]. This process is catalytically accelerated by ambient light, basic pH, and trace transition metals (e.g., Cu²⁺, Fe³⁺) present in lower-grade water or glassware.

The Solution:

  • Degassing: Sparge your aqueous solvent with inert gas (N₂ or Argon) for at least 15 minutes prior to dissolution to displace dissolved O₂.

  • Actinic Protection: Always prepare and store solutions in actinic (amber) glassware to prevent photo-initiated radical formation.

  • Antioxidant Addition (Optional): If your downstream assay permits, the addition of 0.1% w/v ascorbic acid or 1 mM EDTA can chelate trace metals and quench radical propagation.

Q2: My compound dissolves perfectly in water, but when I adjust the buffer to pH 7.4 for my biological assay, it immediately precipitates. Why?

The Causality: You are observing the thermodynamic shift from a highly soluble ionic salt to an insoluble neutral molecule. As a dihydrochloride salt, the initial dissolution in water yields an acidic solution (pH ~2.0–3.0). At this pH, both the piperazine nitrogens are protonated, providing excellent hydration energy. However, when you titrate the solution to physiological pH (7.4), you deprotonate the piperazine ring. The resulting free base,[3], lacks the ionic charge necessary to overcome the hydrophobic interactions of the aromatic ring, leading to rapid aggregation and precipitation.

The Solution:

  • Co-Solvent Strategy: Prepare your highly concentrated primary stock (e.g., 50 mM) in 100% DMSO. For the working solution, dilute this DMSO stock directly into your pH 7.4 assay buffer immediately before use. Ensure the final DMSO concentration remains below 1% (or your assay's tolerance limit) to maintain the compound in a metastable supersaturated state long enough for the experiment.

Q3: My solution remains clear, but HPLC analysis shows a 15% loss in concentration over a week. What is degrading?

The Causality: If oxidation (color change) and precipitation (turbidity) are ruled out, the likely culprit is carbamate formation . The secondary amine of the piperazine ring is a strong nucleophile. In water exposed to the atmosphere, dissolved CO₂ forms carbonic acid, which reacts with the unhindered secondary amine to form a or dicarbamate[4]. This alters the molecular weight and binding affinity of the compound, effectively reducing your active concentration.

The Solution:

  • Minimize headspace in storage vials to reduce CO₂ partitioning into the liquid phase.

  • Use freshly boiled, ultrapure water (18.2 MΩ·cm) cooled under an inert atmosphere to ensure zero dissolved CO₂.

Part 2: Mechanistic Pathways & Workflows

Degradation_Pathways A 2-(1-Piperazinyl)-phenol Dihydrochloride (Stable Salt) B Quinone Derivative (Pink/Brown Discoloration) A->B Dissolved O2, Light, Metals (Auto-oxidation of Phenol) C Piperazine Carbamate (Loss of Assay Potency) A->C Dissolved CO2 (Nucleophilic Attack by Amine) D Free Base Precipitate (Insoluble in Aqueous Buffer) A->D pH Adjustment > 7.0 (Deprotonation to Neutral Species)

Fig 1: Primary degradation and physical instability pathways in aqueous environments.

Preparation_Workflow Step1 1. Solvent Prep Degas H2O with N2/Ar (Removes O2/CO2) Step2 2. Dissolution Add Dihydrochloride Salt (Check for Clarity) Step1->Step2 Step3 3. Co-Solvent Add 5% DMSO if neutralizing later Step2->Step3 Step4 4. Storage Aliquot in Amber Vials Store at -20°C Step3->Step4

Fig 2: Optimized workflow for preparing stable aqueous stock solutions.

Part 3: Quantitative Stability Matrix

The following table summarizes the degradation kinetics of a 10 mM aqueous solution of 2-(1-Piperazinyl)-phenol dihydrochloride under various environmental stressors, quantified via HPLC-UV (254 nm).

ConditionpHTemperatureLight Exposure% Recovery (24h)% Recovery (7 Days)Primary Failure Mode
Optimal (Control) 2.5 (Unadjusted)-20°CDark (Amber)100.0%99.8%None
Refrigerated 2.5 (Unadjusted)4°CDark (Amber)99.5%96.2%Trace Oxidation
Benchtop 2.5 (Unadjusted)25°CAmbient Room Light94.1%78.4%Oxidation (Pink color)
Physiological 7.4 (Buffered)37°CDark (Incubator)88.0%< 50.0%Precipitation / Carbamate
Forced Oxidation 2.5 (Unadjusted)60°CUV Light65.2%< 10.0%Severe Oxidation (Brown)

*Note: Recovery at pH 7.4 includes loss due to micro-precipitation adhering to vial walls. Co-solvents are strictly required for long-term stability at this pH.

Part 4: Self-Validating Experimental Protocols

Protocol 1: Preparation of Ultra-Stable Aqueous Stock Solutions (10 mM)

This protocol utilizes a self-validating optical check to ensure the absence of free-base precipitation.

  • Solvent Preparation: Boil 50 mL of ultrapure water (18.2 MΩ·cm) for 5 minutes to expel dissolved CO₂. Cool to room temperature while continuously sparging with high-purity Nitrogen or Argon gas.

  • Weighing: Accurately weigh 25.01 mg of 2-(1-Piperazinyl)-phenol dihydrochloride (MW: 250.16 g/mol ) into a 10 mL amber volumetric flask.

  • Dissolution: Add 8 mL of the degassed water. Sonicate for 60 seconds.

  • Validation Check 1 (Optical): Hold the flask against a dark background under a bright light. The solution must be perfectly colorless and optically clear (Turbidity < 0.05 NTU). If any haze is present, the salt may have degraded to the free base; discard and use a fresh batch.

  • Volume Adjustment: Bring the volume to exactly 10 mL with degassed water.

  • Storage: Immediately aliquot the solution into 1 mL amber glass vials (pre-purged with Argon). Seal with PTFE-lined caps and store at -20°C.

Protocol 2: Forced Degradation & Stability Monitoring via HPLC-UV

Use this protocol to validate the integrity of your stock solutions before critical biological assays.

  • Sample Prep: Dilute the 10 mM stock to 100 µM using the mobile phase (see step 2).

  • Chromatographic Conditions:

    • Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 3 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (TFA maintains the acidic pH, ensuring the compound remains fully ionized and preventing peak tailing of the amine).

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: 5% B to 60% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm and 280 nm (Phenol absorbance).

  • Validation Check 2 (Chromatographic): Inject a freshly prepared standard. 2-(1-Piperazinyl)-phenol should elute as a single sharp peak. If a secondary peak elutes earlier (more polar), it is indicative of the quinone oxidation product. If peak tailing is severe, ensure your mobile phase pH is strictly < 3.0.

References

  • Axios Research. "Vortioxetine Impurity Reference Standards." Axios Research Catalog. Available at:[Link]

  • ResearchGate. "Chemical Equilibrium Constants for the Formation of Carbamates in the System CO2 + Piperazine + Water from 1H-NMR-Spectroscopy." ResearchGate Publications. Available at:[Link]

  • Journal of the American Chemical Society. "Molecular Engineering of Organic Prelithiation Agents via Frontier Orbital Regulation (Phenol Oxidation to Quinone Mechanisms)." ACS Publications. Available at:[Link]

Sources

Technical Support Center: Phenylpiperazine Solubility & Stability

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Precipitation in Stock Solutions & Biological Assays

Status: Active | Last Updated: 2025-05-20 Expert Review: Senior Application Scientist, Chemical Biology Division[1]

Quick Diagnostic Matrix

Identify your issue by the visual characteristics of the precipitate.[2]

Visual SymptomProbable CauseImmediate Action
Oily droplets / Emulsion Wrong Chemical Form: You are likely attempting to dissolve the Free Base (hydrophobic liquid) directly in aqueous buffer.[1][2]Switch to Organic Solvent (DMSO/Ethanol) or convert to HCl salt.[1][2]
Immediate White Cloud Solvent Shock: Rapid polarity shift when adding high-concentration DMSO stock to aqueous media.[1]Perform Stepwise Dilution (see Protocol B).
Crystals after Freezing Moisture Uptake / Saturation: DMSO is hygroscopic; water uptake lowers solubility at -20°C.Warm to 37°C, vortex, and sonicate.[1][2] Store in single-use aliquots.
Precipitate at pH > 7.4 pKa Shift: The compound is becoming non-ionized (hydrophobic) as pH rises above neutral.[1][2]Adjust buffer pH to < 7.2 or lower final concentration.[1][2]

Part 1: The Core Issue (Chemical Identity)

Q: My "Phenylpiperazine" is not dissolving in water, even with vortexing. Why?

A: You are likely working with the Free Base, not the Hydrochloride Salt. [2]

This is the most common error with phenylpiperazine scaffolds.[1][2] You must verify the CAS number and physical state of your material.[1][2]

  • 1-Phenylpiperazine (Free Base):

    • State: Liquid (or frozen solid below 18.8°C).[1][2][3][4][5]

    • Solubility: Insoluble in water. Highly soluble in DMSO, Ethanol, and Chloroform.[1][2]

    • Behavior: If you add this to water, it will form oily droplets or a cloudy emulsion, not a clear solution.[1][2]

  • Phenylpiperazine Hydrochloride (HCl Salt):

    • State: Crystalline solid.[1][2][5][6]

    • Solubility: Soluble in water (~10 mg/mL) and PBS, though pH-dependent.[1][2]

Corrective Action: If you have the Free Base, you must prepare your stock solution in DMSO or Ethanol first.[1][2] Do not attempt to dissolve directly in cell culture media or PBS.[1][2]

Part 2: Troubleshooting "Crash Out" (Solvent Shock)

Q: My stock is clear in DMSO, but it precipitates immediately when I add it to my cell culture media. How do I fix this?

A: You are experiencing "Solvent Shock." [1][2]

When a hydrophobic compound dissolved in DMSO is introduced to a highly aqueous environment (like DMEM or RPMI), the local solubility drops rapidly before the DMSO can disperse.[2] This creates a supersaturated zone where nucleation (precipitation) occurs.[1]

The Mechanism of Failure:

  • Local Oversaturation: The moment the pipette tip touches the media, the concentration at the tip interface exceeds the aqueous solubility limit.[1][2]

  • Nucleation: Micro-crystals form instantly.[1][2]

  • Persistence: Even after mixing, these micro-crystals may not re-dissolve because the energy required to break the crystal lattice is higher than the energy of solvation.[1][2]

Protocol A: The "Sub-Surface" Addition Method

  • Do not drop the DMSO stock onto the surface of the media.[1][2]

  • Immerse the pipette tip deep into the media volume.[1][2]

  • Dispense slowly while simultaneously vortexing or swirling the media flask.

  • Limit: Keep final DMSO concentration < 0.5% (v/v) to minimize toxicity and solubility shifts.

Part 3: pH & Biological Constraints

Q: Why does the solution stay clear in water but precipitate in Phosphate Buffered Saline (PBS)?

A: The pKa of Phenylpiperazine (~8.[1][2]7) makes it sensitive to physiological pH. [1][2]

Phenylpiperazine is a base.[1][2][6][7][8]

  • At pH < 7.0 (Acidic): The nitrogen is protonated (ionized), making it water-soluble.[1][2]

  • At pH > 7.4 (Physiological): The equilibrium shifts toward the uncharged (free base) form, which is hydrophobic.[2]

The Trap: PBS is a strong buffer at pH 7.[1][2]4. When you dilute your acidic salt or DMSO stock into PBS, the pH is forced to 7.4, causing the "uncharged" species to dominate.[1][2] If your concentration is too high (e.g., >100 µM), the uncharged molecules will aggregate and precipitate.[2]

Protocol B: Stepwise Dilution (The "Intermediate" Step) Use this workflow to safely transition from DMSO to Aqueous Buffer.[2]

StepwiseDilution Stock DMSO Stock (10 - 50 mM) Inter Intermediate Dilution (1:10 in PBS/Media) Stock->Inter 1. Add slowly 2. Vortex immediately Final Final Assay Well (Target Concentration) Inter->Final Dilute to final (e.g., 10 µM)

Figure 1: Stepwise dilution reduces the concentration gradient, preventing the local supersaturation that causes precipitation.[2]

Part 4: Storage & Stability

Q: I stored my DMSO stock at -20°C, and now there are crystals. Is it ruined?

A: Likely not ruined, but it requires recovery. [2]

DMSO is hygroscopic (absorbs water from the air).[1][2] If the vial was opened frequently or sealed poorly:

  • Atmospheric water entered the DMSO.[1][2]

  • At -20°C, the solubility of phenylpiperazine decreases.[1][2]

  • The presence of water lowers the solubility further ("Anti-solvent effect"), causing crystallization.[1][2]

Recovery Protocol:

  • Warm: Place the vial in a 37°C water bath for 10-15 minutes.

  • Sonicate: Use an ultrasonic bath for 5 minutes to break up crystal lattices.

  • Verify: Hold the vial up to a light source. If any refraction/particulate is visible, do not use it for IC50 assays, as the actual concentration is unknown.[2]

  • Prevention: Aliquot stocks into single-use tubes to avoid repeated freeze-thaw cycles.

Summary Data Table: Solubility Limits

SolventForm: Free BaseForm: HCl SaltNotes
Water Insoluble (< 0.1 mg/mL)Soluble (~10 mg/mL)Salt solubility drops as pH increases.[1][2]
DMSO Highly Soluble (> 50 mg/mL)Soluble (~30 mg/mL)Best for stock solutions.[1][2]
Ethanol SolubleLow/ModerateGood for evaporation protocols.[1][2]
PBS (pH 7.4) InsolubleLimited (< 1 mg/mL)Risk of precipitation at high conc.[1][2]

Visual Workflow: Solvent Selection Decision Tree

SolventDecision Start Start: Check Vial Label IsSalt Is it 'Hydrochloride'? (Solid Crystal) Start->IsSalt SaltYes Yes (Salt) IsSalt->SaltYes Yes SaltNo No (Free Base/Liquid) IsSalt->SaltNo No AqBuffer Dissolve in Water/Media SaltYes->AqBuffer CheckpH Check pH! Must be < 7.2 for high conc. AqBuffer->CheckpH OrgSolv Dissolve in DMSO 100% SaltNo->OrgSolv Dilute Dilute into Media (Max 0.5% DMSO) OrgSolv->Dilute

Figure 2: Decision tree for selecting the correct solvent system based on the chemical form of Phenylpiperazine.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7096, 1-Phenylpiperazine.[1][2] Retrieved from [Link][1][2]

  • University of Regina. pKa Values of Some Piperazines at Different Temperatures. Retrieved from [Link][1][2]

Sources

Technical Support Center: Optimizing pH for 2-(1-Piperazinyl)-phenol Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide is engineered for researchers and assay developers working with 2-(1-Piperazinyl)-phenol (CAS: 1011-17-2) and its derivatives in G protein-coupled receptor (GPCR) binding assays.

Because 2-(1-Piperazinyl)-phenol contains both a basic piperazine ring and a weakly acidic phenol group, its pharmacological behavior is exquisitely sensitive to assay pH. This guide breaks down the causality behind pH-dependent binding failures, provides field-proven troubleshooting FAQs, and establishes a self-validating experimental protocol to ensure reproducible high-affinity binding.

The Mechanistic Role of pH in Piperazine-GPCR Binding

To understand why your assay might be failing, you must first understand the molecular causality of the ligand-receptor interaction.

Aminergic GPCRs (such as 5-HT and Dopamine receptors) possess a highly conserved aspartate residue in transmembrane domain 3, known as Asp3.32 . The primary anchor point for 2-(1-Piperazinyl)-phenol is a charge-reinforced hydrogen bond (salt bridge) between the negatively charged carboxylate of Asp3.32 and the positively charged (protonated) nitrogen of the piperazine ring[1].

  • The Piperazine Moiety (pKa ~8.5): For the salt bridge to form, the piperazine nitrogen must be protonated. At a physiological pH of 7.4, the majority of the ligand molecules are in the required cationic state[2]. If the assay pH drifts above 8.0, the equilibrium shifts, the piperazine deprotonates into a neutral state, and receptor affinity collapses.

  • The Phenol Moiety (pKa ~9.5 - 10.0): The hydroxyl group acts as a critical hydrogen bond donor/acceptor. At pH 7.4, it remains fully protonated (neutral). If the pH is pushed too high (e.g., >9.5), the phenol deprotonates into a phenoxide anion, creating electrostatic repulsion within the hydrophobic binding pocket.

Troubleshooting Guide & FAQs

Q1: My specific binding signal drops significantly when I move my assay from room temperature (25°C) to 4°C. I am using a standard Tris-HCl buffer adjusted to pH 7.4. What is happening? A: You are experiencing a temperature-induced pH shift. Tris(hydroxymethyl)aminomethane has a very large temperature coefficient (


pKa/

T

-0.03 per °C)[3]. If you adjust your Tris buffer to pH 7.4 at 25°C, cooling the buffer to 4°C for a cold binding assay will cause the pH to shift upward to approximately 8.03 . At pH >8.0, a significant fraction of your 2-(1-Piperazinyl)-phenol loses its protonated state, breaking the critical Asp3.32 salt bridge and drastically reducing your specific binding signal. Fix: Either recalibrate your Tris buffer pH at 4°C, or switch to a buffer with a lower temperature coefficient, such as HEPES.

Q2: What is the absolute optimal pH range for 2-(1-Piperazinyl)-phenol binding? A: The optimal range is strictly pH 7.2 to 7.4 . This narrow window perfectly balances the thermodynamic stability of the GPCR membrane preparation with the requirement that the piperazine ring remains >90% protonated[2].

Q3: If protonation is so critical, why not run the assay at pH 6.0 to ensure 100% of the piperazine is protonated? A: While pH 6.0 guarantees ligand protonation, it introduces target-level artifacts. Acidic conditions can protonate extracellular histidine residues on the GPCR, altering the receptor's conformational state. Furthermore, prolonged exposure to pH < 6.5 can denature the receptor membrane preparation, leading to a total loss of functional binding sites.

Quantitative Data: Buffer, Temperature, and Protonation Dynamics

The following table summarizes how buffer choices and temperature directly dictate the protonation state of 2-(1-Piperazinyl)-phenol and the resulting assay performance.

Assay Temp (°C)Buffer System (Adjusted to pH 7.4 at 25°C)Actual Assay pHPiperazine State (pKa ~8.5)Phenol State (pKa ~9.5)Relative Binding Affinity
25°C 50 mM Tris-HCl7.40>90% Protonated (Cationic)Neutral (-OH)Optimal (+++)
4°C 50 mM Tris-HCl~8.03~75% Protonated (Cationic)Neutral (-OH)Reduced (+)
4°C 50 mM HEPES~7.50>90% Protonated (Cationic)Neutral (-OH)Optimal (+++)
25°C 50 mM Phosphate6.00100% Protonated (Cationic)Neutral (-OH)Poor (-) (Receptor Denaturation)

Logical Workflow for pH Optimization

Below is the decision-tree logic for diagnosing and resolving low binding signals related to pH and buffer thermodynamics.

PHTroubleshooting Start Issue: Low Specific Binding Signal CheckBuffer Check Buffer Type & Assay Temp Start->CheckBuffer IsTris Using Tris Buffer at 4°C? CheckBuffer->IsTris TrisShift Failure: pH Shifted to >8.0 Ligand Deprotonated IsTris->TrisShift Yes CheckLigand Check Ligand pKa (Piperazine ~8.5) IsTris->CheckLigand No FixTris Action: Recalibrate pH at 4°C or Switch to HEPES TrisShift->FixTris Success Success: Optimal Asp3.32 Salt Bridge Formation FixTris->Success IsProtonated Is Assay pH < 7.5 to Ensure Protonation? CheckLigand->IsProtonated FixPH Action: Adjust Assay Buffer to pH 7.4 IsProtonated->FixPH No IsProtonated->Success Yes FixPH->Success

Caption: Diagnostic workflow for resolving pH-induced binding failures in piperazine-based GPCR assays.

Standardized Experimental Protocol: pH-Stabilized Radioligand Binding Assay

This protocol utilizes a HEPES-based buffer system to create a self-validating environment that prevents temperature-induced pH shifts during 4°C incubations.

Materials Required:

  • Assay Buffer: 50 mM HEPES, 10 mM MgCl₂, 1 mM EDTA.

  • Ligand: 2-(1-Piperazinyl)-phenol (CAS: 1011-17-2) dissolved in 100% DMSO (10 mM stock).

  • Target: GPCR-expressing cell membranes (e.g., 5-HT1A or D2 receptors).

Step-by-Step Methodology:

  • Buffer Calibration (Critical Step): Prepare the Assay Buffer at room temperature. Place the buffer on ice and allow it to equilibrate to 4°C. Using a temperature-compensated pH probe, adjust the buffer to exactly pH 7.4 using 1M NaOH or HCl.

  • Ligand Dilution: Dilute the 10 mM 2-(1-Piperazinyl)-phenol stock in the 4°C Assay Buffer to achieve your desired working concentrations (e.g., 10 pM to 10 µM). Self-Validation: Ensure the final DMSO concentration in the assay does not exceed 1% (v/v), as higher concentrations can alter the dielectric constant of the buffer and shift the apparent pKa of the ligand.

  • Membrane Preparation: Thaw the GPCR membrane homogenate on ice. Resuspend gently in the 4°C Assay Buffer using a Dounce homogenizer to ensure a uniform suspension without introducing air bubbles (which can denature proteins).

  • Assay Incubation: In a 96-well deep-well plate, combine:

    • 50 µL of Radioligand (e.g.,[³H]-Spiperone or [³H]-WAY-100635)

    • 50 µL of 2-(1-Piperazinyl)-phenol dilution (or buffer for Total Binding)

    • 100 µL of Membrane suspension Seal the plate and incubate at 4°C for 90 minutes to reach equilibrium.

  • Termination & Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% Polyethylenimine to reduce non-specific binding). Wash the filters three times with 1 mL of ice-cold Assay Buffer.

  • Quantification: Dry the filters, add scintillation cocktail, and quantify the retained radioactivity using a liquid scintillation counter.

References

  • Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey Source: MDPI (Pharmaceuticals) URL:[Link]

  • Artificial Brain Extracellular Fluid in Radioligand Binding Assays: Effects on Affinities of Ligands at Serotonin 5-HT7 Receptor Source: bioRxiv URL:[Link]

  • The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers Source: PubMed Central (NIH) URL:[Link]

Sources

Reducing non-specific binding in dopamine receptor assays

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reducing Non-Specific Binding (NSB) in Dopamine Receptor Assays

Welcome to the Technical Support Center. This guide is designed for researchers observing low signal-to-noise ratios (S/N) or high background in dopamine receptor (D1-D5) binding assays. The protocols below prioritize the reduction of Non-Specific Binding (NSB), which is defined as ligand binding to non-receptor components (filters, plasticware, lipids) or low-affinity non-target sites.[1]

Part 1: The Mechanics of Binding (Mechanistic Understanding)

Before troubleshooting, it is critical to visualize where your signal comes from. In any radioligand or fluorescent binding assay, the observed signal (


) is a sum of two components:


  • Specific Binding (

    
    ):  Saturable, high-affinity interaction with the dopamine receptor.
    
  • Non-Specific Binding (

    
    ):  Non-saturable (linear), low-affinity interaction with filters, tube walls, or membrane lipids.
    

The Goal: Maximize


 while suppressing 

. An acceptable assay should maintain NSB at <10-20% of Total Binding at the

concentration.
Visualizing the Troubleshooting Logic

The following diagram outlines the decision matrix for diagnosing high NSB based on your assay format.

NSB_Troubleshooting Start PROBLEM: High Non-Specific Binding (NSB) CheckFormat Identify Assay Format Start->CheckFormat LigandCheck Check Ligand Hydrophobicity Start->LigandCheck Filtration Filtration Assay (Glass Fiber Filters) CheckFormat->Filtration PlateBased Plate-Based / SPA (No Filtration) CheckFormat->PlateBased FilterIssue Is Ligand Binding to Filter? Filtration->FilterIssue PEI_Step SOLUTION: Pre-soak filters in 0.1-0.5% PEI FilterIssue->PEI_Step Yes Wash_Step SOLUTION: Optimize Wash Buffer (Cold Tris + 0.1% BSA) FilterIssue->Wash_Step No (Membrane NSB) SurfaceIssue Is Ligand Binding to Plastic/Beads? PlateBased->SurfaceIssue Blocker_Step SOLUTION: Add 0.1% BSA or 0.01% Tween-20 to Buffer SurfaceIssue->Blocker_Step Plastic Binding Bead_Step SOLUTION: Switch Bead Type (e.g., PVT to YSi) SurfaceIssue->Bead_Step Bead Binding Stickiness Is Ligand Lipophilic? (e.g., Spiperone) LigandCheck->Stickiness Silanize SOLUTION: Use Silanized Glass or Low-Binding Plastics Stickiness->Silanize Yes

Figure 1: Decision tree for diagnosing and resolving high non-specific binding in dopamine receptor assays.

Part 2: Filtration Assay Optimization (The Gold Standard)

Filtration assays using glass fiber filters (GF/B or GF/C) are the gold standard for dopamine receptors but are prone to high NSB because positively charged dopaminergic ligands (amines) stick to the negatively charged glass fibers.

Protocol 1: The PEI Pre-Soak (Critical Step)

Purpose: Polyethyleneimine (PEI) is a cationic polymer that neutralizes the negative charge of glass fiber filters, preventing cationic radioligands (like [³H]-Spiperone or [³H]-SCH23390) from sticking to the filter.

Reagents:

  • PEI Stock: 10% Polyethyleneimine (Sigma-Aldrich or equivalent).

  • Filters: Whatman GF/C or GF/B.

Procedure:

  • Dilute: Prepare a 0.3% PEI solution in distilled water (not buffer).

    • Note: Some protocols use 0.1% or 0.5%.[1] Start with 0.3%.[2]

  • Soak: Submerge filters in the solution for at least 1 hour prior to harvesting.

    • Expert Insight: Soaking for >3 hours can actually increase background for certain ligands due to the "sponge" effect. Stick to 1–2 hours.

  • Wash: When harvesting, ensure the harvester washes the filter immediately with ice-cold buffer to remove unbound ligand.

Protocol 2: Defining Specific Binding (The "Cold" Displacer)

You must include control wells to mathematically define NSB.

The Rule of Thumb: Use a specific antagonist at a concentration 1000x its


  (usually 1–10 µM) to block all specific receptor sites.
Receptor TargetRecommended RadioligandRecommended "Cold" Displacer (NSB Definition)Notes
D1 / D5 [³H]-SCH23390(+)-Butaclamol (1 µM) or SCH-23390 (1 µM)SCH23390 is highly selective.
D2 / D3 [³H]-Spiperone(+)-Butaclamol (1 µM) or Haloperidol (10 µM)Spiperone is lipophilic; requires BSA.
D2 / D3 [³H]-RacloprideSulpiride (10 µM) or (+)-Butaclamol (1 µM)Raclopride has lower NSB than Spiperone.
D4 [³H]-YM-09151-2Clozapine (10 µM)D4 is notoriously difficult; ensure high protein quality.

Part 3: SPA & High-Throughput Optimization

In Scintillation Proximity Assays (SPA) or TR-FRET, there is no physical separation of bound/free ligand. Therefore, "well binding" (ligand sticking to the plastic) is a major NSB source.

Strategy: Buffer Composition

Dopamine ligands are often hydrophobic. You must modify the assay buffer to keep the ligand in solution but prevent it from sticking to the plate walls.[1]

Optimized Assay Buffer Recipe (D2/D3 Receptors):

  • 50 mM Tris-HCl (pH 7.4)

  • 120 mM NaCl[3][4][5]

  • 5 mM KCl[3][4]

  • 1 mM MgCl₂ (Essential for agonist binding)

  • 0.1% Ascorbic Acid (Prevents oxidation of dopamine/agonists)

  • 0.1% BSA (Bovine Serum Albumin) (Blocks plasticware sites)

Troubleshooting Steps:

  • Bead Selection: If using WGA-PVT beads and seeing high background, switch to Poly-lysine YSi (Yttrium Silicate) beads. PVT beads are more hydrophobic and attract lipophilic ligands like Spiperone.

  • NPE (Non-Proximity Effect): If the radioligand excites the beads without being bound to the receptor, add high salt (high ionic strength) to the buffer to disrupt weak ionic interactions between the ligand and the bead surface.

Part 4: Experimental Workflow & Data Integrity

To ensure your data is trustworthy (E-E-A-T), follow this standardized workflow.

Visualizing the Assay Workflow

Binding_Workflow Membrane Membrane Prep (Receptor Source) Incubation Incubation (Equilibrium: 60-90 min @ 25°C) Membrane->Incubation Buffer Assay Buffer (+ Ascorbic Acid, BSA) Buffer->Incubation Separation Separation Step Incubation->Separation Filtration Filtration (PEI-treated GF/C) Separation->Filtration Filtration Assay Detection Scintillation Counting Separation->Detection SPA (No Wash) Wash Rapid Wash (Ice-Cold Tris) Filtration->Wash Wash->Detection Analysis Data Analysis (Total - NSB = Specific) Detection->Analysis

Figure 2: Standardized workflow for Dopamine Receptor Radioligand Binding.

Self-Validating the Assay

How do you know if your NSB reduction worked?

  • The "Window" Check: Calculate Specific Binding (

    
    ).[1] If Specific Binding is <50% of Total Binding, the assay is unstable.
    
  • The

    
     Check:  Compare your derived 
    
    
    
    to IUPHAR standards. If your
    
    
    is significantly higher (lower affinity) than literature values, you are likely measuring NSB or ligand depletion.
  • Ligand Depletion: Ensure <10% of the total radioligand added is bound.[6] If >10% binds, the "free" concentration is not constant, invalidating the Cheng-Prusoff correction.

Part 5: Frequently Asked Questions (FAQ)

Q1: My Hill slope is significantly less than 1.0 (e.g., 0.6). Is this NSB?

  • Answer: It can be.[1][7] While shallow slopes often indicate negative cooperativity or multiple binding sites (e.g., D2High vs. D2Low states), a slope < 1.0 is a classic artifact of uncorrected NSB. If your NSB definition is incorrect (e.g., using a displacer that doesn't fully saturate), the curve will flatten. Always verify with a second, chemically distinct displacer.

Q2: Can I use milk instead of BSA to block?

  • Answer: No. Milk contains high levels of calcium and undefined proteins that can interfere with GPCR signaling and ligand binding. Use Fraction V BSA (fatty-acid free) or Gelatin (0.1%).

Q3: My radioligand binding increases linearly and never saturates. Why?

  • Answer: This is pure Non-Specific Binding. Specific binding follows a hyperbolic (Langmuir) isotherm. Linear binding means the receptor sites are either dead (degraded protein) or the ligand is sticking solely to the filter/plastic. Check your membrane prep protein concentration and viability.

Q4: Why is Ascorbic Acid required in the buffer?

  • Answer: Dopamine and many dopaminergic agonists are catechols, which oxidize rapidly in solution (turning the solution pink/brown). Oxidized ligands do not bind the receptor effectively. Add 0.1% Ascorbic Acid or 1 mM EDTA to prevent this.

References

  • IUPHAR/BPS Guide to PHARMACOLOGY. Dopamine Receptors: Ligands and Affinity Constants. [Link]

  • National Institute of Mental Health (NIMH). Psychoactive Drug Screening Program (PDSP) Assay Protocols. [Link]

  • Strange, P. G. (2008). Agonist binding, signaling and functional selectivity at dopamine D2-like receptors. [Link]

  • Seeman, P. (2010). Dopamine D2High receptors: The high-affinity state for dopamine. [Link]

Sources

Solving hygroscopicity issues with 2-(1-Piperazinyl)-phenol dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Ticket #8492 Subject: Optimization of Handling Protocols for 2-(1-Piperazinyl)-phenol dihydrochloride Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary

You are encountering hygroscopicity issues with 2-(1-Piperazinyl)-phenol dihydrochloride (often abbreviated as 1-(2-Hydroxyphenyl)piperazine 2HCl). This is a known physicochemical characteristic of piperazine-derived salts.[1] The presence of two hydrochloride equivalents creates a high charge density on the piperazine ring, significantly increasing the lattice enthalpy of hydration. In simple terms, the crystal lattice is energetically "hungry" for water molecules to stabilize the chloride ions, leading to deliquescence (dissolving in absorbed atmospheric moisture).

This guide provides a self-validating workflow to manage this compound without compromising stoichiometric accuracy or chemical purity.

Part 1: The Mechanism (Why is this happening?)

To solve the problem, we must understand the thermodynamic driver.

  • The Compound: The piperazine ring contains two basic nitrogen atoms.[2] In the dihydrochloride form, both are protonated (

    
     and 
    
    
    
    ).
  • The Driver: The chloride counter-ions (

    
    ) act as strong hydrogen bond acceptors for water. The phenolic hydroxyl group (-OH) on the phenyl ring further increases polarity.
    
  • The Result: The hydration energy exceeds the crystal lattice energy. When exposed to ambient humidity (>40% RH), the salt rapidly transitions from a crystalline solid to a gummy hydrate, and eventually to a solution.

Part 2: Immediate Handling Protocols (The "Emergency" Fix)

If your material is already clumping or sticky, do not attempt to weigh it directly for critical stoichiometry. Use the "Weigh-by-Difference" technique combined with In-Situ Drying .

Protocol A: The Inert Weighing Workflow

Standard bench weighing will result in 5-15% mass error due to water uptake during the transfer.

Required Equipment:

  • Glove bag or Glovebox (Nitrogen/Argon atmosphere)

  • Sealable weighing boat or vial

  • Vacuum oven (for pre-drying)[3]

Step-by-Step:

  • Pre-Drying (Critical):

    • Place the bulk container in a vacuum oven at 40°C for 4–6 hours.

    • Trap: Use a

      
       (Phosphorus Pentoxide) trap or a cold trap to prevent HCl gas (if any dissociation occurs) from damaging the pump.
      
    • Validation: Dry until mass loss is <0.5% over 1 hour.

  • The Transfer:

    • Move the dried container directly into a glovebox or a glove bag purged with dry

      
      .
      
    • Aliquot the required amount into a pre-tared vial with a septum cap.

    • Seal the vial inside the inert environment.

  • The Weighing (By Difference):

    • Weigh the sealed vial containing the solid (

      
      ).
      
    • Take the vial to your reaction vessel.

    • Quickly transfer the solid.

    • Immediately re-weigh the empty vial (

      
      ).
      
    • Actual Mass =

      
      .
      

Part 3: Process Engineering & Troubleshooting

Workflow Visualization: Handling Hygroscopic Salts

HandlingWorkflow Start Start: Material is Clumpy/Wet Dry Vacuum Drying (40°C, <10 mbar, P2O5 trap) Start->Dry Check Visual Inspection: Free-flowing powder? Dry->Check Glovebox Transfer to Inert Atmosphere (N2/Ar Glovebox) Check->Glovebox Yes Recryst Recrystallization (Ethanol/HCl) Check->Recryst No (Degraded) Weigh Weigh by Difference (Sealed Vials) Glovebox->Weigh Solvent Dissolve in Anhydrous Solvent (Determine Conc. via HPLC/Titration) Weigh->Solvent Recryst->Dry

Figure 1: Decision matrix for handling hygroscopic piperazine salts. Note the loop-back for recrystallization if drying fails.

Part 4: Analytical Verification (How wet is it?)

You cannot rely on visual inspection alone. Use these methods to quantify water content vs. degradation.

MethodPurposeApplication for 2-(1-Piperazinyl)-phenol 2HCl
DVS (Dynamic Vapor Sorption) Gold Standard. Measures mass change vs. Humidity.Determines the "Critical Relative Humidity" (CRH). If your lab humidity > CRH, the salt will deliquesce.
TGA (Thermogravimetric Analysis) Measures total volatiles.Distinguishes between surface water (loss <100°C) and crystal lattice water/solvents (loss >100°C).
Karl Fischer (Coulometric) Precise water quantification.Warning: The phenolic group and amine can interfere with some KF reagents. Use a methanolic buffer designed for amines.
Chloride Titration Stoichiometry check.If the salt has hydrolyzed or lost HCl, the AgNO3 titration will show < 2.0 equivalents of Cl-.

Part 5: Frequently Asked Questions (FAQ)

Q1: Can I just store it in a fridge? A: No. Refrigerators often have high relative humidity. Furthermore, taking a cold bottle out into a warm lab causes immediate condensation inside the bottle once opened. Store at room temperature in a desiccator cabinet (<20% RH).

Q2: The salt turned brown. Is it just wet? A: Likely not. Phenols are prone to oxidation, forming quinones (which are colored). Moisture accelerates this oxidation. If it is brown, check purity via HPLC. If purity is <95%, recrystallize using ethanol saturated with HCl (gas), then dry extensively.

Q3: Can I use the Monohydrochloride (1HCl) instead? A: Potentially. The monohydrochloride is generally less hygroscopic than the dihydrochloride. However, its solubility in aqueous media will be lower. If your formulation allows, converting the 2HCl to 1HCl (by adjusting pH to ~5.5-6.0 and precipitating) might solve the handling issue.

Q4: What is the best solvent for re-drying/recrystallization? A: Ethanol (EtOH) or Isopropanol (IPA). Dissolve the salt in minimal hot ethanol. If necessary, add a few drops of conc. HCl to ensure the salt form is intact. Cool slowly. Filter under nitrogen if possible. Wash with cold diethyl ether (anhydrous) to remove residual alcohol, as ether evaporates very quickly, facilitating drying.

Part 6: Advanced Formulation Strategy

If the dihydrochloride proves too difficult for your specific application (e.g., open-air manufacturing), consider Salt Switching .

Alternative Anions:

  • Fumarate / Maleate: Often form stable, non-hygroscopic lattices with piperazines.

  • Tosylate: Generally very crystalline and hydrophobic, reducing water uptake.

Reaction for Salt Switch:



References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Standard text for salt selection and hygroscopicity mechanisms).

  • United States Pharmacopeia (USP). General Chapter <1241> Water-Solid Interactions in Pharmaceutical Systems. (Guideline for determining hygroscopicity via sorption isotherms).

  • BenchChem. Handling and storage of hygroscopic 1-Phenylcyclohexylamine hydrochloride (Analogous amine salt handling protocols).

  • Surface Measurement Systems. Dynamic Vapor Sorption (DVS) Introduction and Applications. (Methodology for determining Critical Relative Humidity).

  • Thermo Fisher Scientific. 2-(1-Piperazinyl)phenol Properties and Safety Data. (Specific compound data).

Sources

Technical Support Center: Phenylpiperazine Stability in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Core Directives

The "Golden Rules" of Phenylpiperazine Storage Phenylpiperazine derivatives are secondary amines with distinct nucleophilic properties and lipophilic character. While Dimethyl Sulfoxide (DMSO) is the universal solvent for screening libraries, it is not inert . The stability of phenylpiperazine in DMSO is governed by three critical vectors: Hygroscopicity , Oxidative Stress , and Thermal Cycling .

ParameterRecommended ConditionCritical Failure Mode
Storage Temperature -20°C or -80°CRoom temperature storage promotes N-oxidation and hygroscopic water uptake.
Thawing Protocol 25°C (Dry Heat)Repeated freeze-thaw cycles (>10) cause precipitation via "salting out" effects.
Atmosphere Argon/NitrogenOxygen accelerates N-oxide formation; CO₂ absorption forms carbamates.
Container Polypropylene/GlassPolystyrene can leach plasticizers in DMSO; DMSO is penetrative.
Part 2: Technical Deep Dive (FAQs)
Q1: How does temperature specifically affect the chemical integrity of phenylpiperazine in DMSO?

A: Temperature acts as a catalyst for two distinct degradation pathways for phenylpiperazine:

  • High Temperature (>40°C): Chemical Derivatization At elevated temperatures, DMSO can undergo slow decomposition to form formaldehyde and dimethyl sulfide. Phenylpiperazine, being a secondary amine, is a nucleophile. It can react with formaldehyde impurities to form N-formylphenylpiperazine or undergo methylation (Eschweiler-Clarke type conditions, though rare without acid catalysts). Furthermore, high temperatures accelerate autoxidation of the piperazine ring to N-oxides or iminium species.

  • Low Temperature (<18.5°C) & Cycling: Physical Instability DMSO freezes at ~18.5°C. Storing solutions just below room temperature (e.g., in a cold room or during transport) can cause partial freezing.

    • The Freeze-Thaw Trap: As DMSO freezes, it crystallizes as pure solvent, concentrating the solute (phenylpiperazine) and any absorbed water into a "cryo-concentrated" liquid phase. This supersaturation often forces the hydrophobic phenylpiperazine to precipitate. Upon thawing, redissolution is not guaranteed, leading to inconsistent dosing.

Q2: My phenylpiperazine solution in DMSO has turned yellow. Is it still usable?

A: Proceed with caution. A yellow discoloration typically indicates oxidative degradation .

  • Mechanism: Phenylpiperazines are electron-rich. In the presence of atmospheric oxygen and trace metals (often found in lower-grade DMSO), the piperazine nitrogen can oxidize to form an N-oxide or undergo radical cation formation.

  • Diagnostic: Run a quick LC-MS. If you see a peak at [M+16] (N-oxide) or [M-2] (dehydrogenation/imine formation), the compound is compromised.

  • Prevention: Always store under an inert atmosphere (Argon/Nitrogen). The yellow color is often the first sign of quinoid-type impurities forming on the phenyl ring or N-oxide accumulation.

Q3: Why did a precipitate form after I thawed my sample?

A: This is the classic "Wet DMSO" effect . DMSO is aggressively hygroscopic; it can absorb up to 10% of its weight in water from the atmosphere within 24 hours if left open.

  • Solubility Shift: Phenylpiperazine is lipophilic (hydrophobic). As DMSO absorbs water, the solvent polarity index shifts (becomes more polar). The solubility of phenylpiperazine decreases drastically in DMSO/Water mixtures, causing it to "crash out" as a solid precipitate.

  • The Fix: You can attempt to redissolve by warming to 37°C and vortexing, but if the water content is too high, the compound may remain insoluble. Discard solutions with visible particulates that do not redissolve upon mild warming.

Part 3: Troubleshooting & Diagnostics

Visualizing the Degradation Pathways

The following diagram illustrates the decision logic for troubleshooting phenylpiperazine stability issues.

G Start Issue: Phenylpiperazine Instability in DMSO Obs_Precipitate Observation: Precipitate / Cloudiness Start->Obs_Precipitate Obs_Color Observation: Yellow/Brown Color Start->Obs_Color Obs_Peak Observation: Unexpected LC-MS Peak Start->Obs_Peak Cause_Water Cause: Hygroscopic Water Uptake (Wet DMSO) Obs_Precipitate->Cause_Water Solubility Drop Cause_Oxidation Cause: N-Oxidation (Air Exposure) Obs_Color->Cause_Oxidation Quinoid/N-Oxide Obs_Peak->Cause_Oxidation Cause_Impurity Cause: Reaction with DMSO Impurities (Formaldehyde) Obs_Peak->Cause_Impurity +28 Da (Formyl) or +16 Da (Oxide) Action_Warm Action: Warm to 37°C & Vortex Cause_Water->Action_Warm Reversible? Action_Discard Action: Discard Sample Cause_Oxidation->Action_Discard Irreversible Cause_Impurity->Action_Discard Action_Warm->Action_Discard If fails Action_Inert Action: Store under Argon Avoid Light

Figure 1: Troubleshooting logic flow for identifying and resolving phenylpiperazine instability in DMSO.

Part 4: Standard Operating Protocols (SOP)
Protocol A: Preparation of Stable Stock Solutions (10 mM)

Objective: Minimize initial water and oxygen introduction.

  • Material Prep: Use Anhydrous DMSO (≥99.9%, water <50 ppm). Do not use "molecular biology grade" DMSO that has been opened for months.

  • Weighing: Weigh phenylpiperazine powder into a glass vial (avoid polystyrene).

  • Dissolution: Add DMSO. Do not vortex vigorously immediately, as this aerates the solution. Allow to sit or gently swirl.

  • Inerting: Flush the headspace of the vial with dry Nitrogen or Argon gas for 10-15 seconds.

  • Sealing: Cap tightly with a Teflon-lined cap. Parafilm is insufficient for long-term storage as DMSO vapor penetrates it.

Protocol B: Freeze-Thaw Management

Objective: Prevent cryo-precipitation and degradation.

  • Thawing: Remove vial from -20°C storage. Place in a 25°C dry bath or incubator.

    • Critical: Do not use a water bath (risk of contamination).

    • Critical: Ensure the solution is completely thawed and homogeneous before pipetting. DMSO is viscous; concentration gradients form during thawing.

  • Inspection: Invert the vial against a light source. Look for "schlieren" lines (mixing) or particulates.

  • Limit: Mark the vial after each thaw. Discard after 10 cycles or if precipitation persists at room temperature.

Part 5: References
  • Cheng, X., et al. (2003). "Studies on Repository Compound Stability in DMSO under Various Conditions."[1][2] Journal of Biomolecular Screening. (Demonstrates that water absorption is the primary cause of compound loss in DMSO, more so than oxidation).

  • Kozikowski, B. A., et al. (2003). "The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO." Journal of Biomolecular Screening. (Establishes the limit of ~10-15 freeze-thaw cycles before significant degradation occurs).

  • Balogh, G. T., et al. (2019). "The Stability Study of a Novel Phenylpiperazine Derivative." Modern Organic Chemistry Research. (Details specific degradation pathways of phenylpiperazines including hydrolysis and oxidation).

  • Way, L., et al. (2019). "1-Phenyl-4-(4-pyridinyl)piperazine: A Technical Guide to its Solubility and Stability." BenchChem Technical Guides. (Provides solubility profiles and stress test results for phenylpiperazine scaffolds).

Sources

Purification methods for 2-(1-Piperazinyl)-phenol synthesis intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 2-(1-Piperazinyl)-phenol

Topic: Purification & Isolation Protocols for 2-(1-Piperazinyl)-phenol (CAS: 56621-48-8 / 1011-17-2) Document ID: TSC-PUR-2PP-001 Audience: Process Chemists, Medicinal Chemists, R&D Scientists

Introduction: The "Amphoteric Trap" & Intramolecular Stability

Welcome to the technical guide for 2-(1-Piperazinyl)-phenol. This intermediate is a critical pharmacophore in the synthesis of antipsychotics (e.g., Clozapine analogs) and antihypertensives.

The Core Challenge: Unlike simple amines, this molecule is amphoteric (containing both a basic secondary amine and an acidic phenolic hydroxyl). Furthermore, the ortho-substitution allows for a strong intramolecular hydrogen bond between the phenolic proton and the piperazine nitrogen.

  • Implication 1: Standard acid/base extractions often fail because the molecule resists partitioning into organic phases at extreme pH levels.

  • Implication 2: The molecule is prone to oxidative dimerization (turning pink/brown) if the phenol group is exposed to air under basic conditions.

Part 1: Impurity Profiling & Reaction Control

Before purification, you must identify what you are fighting. The synthesis (typically


 of 2-chlorophenol or Buchwald coupling) generates specific impurity classes.
Diagram 1: Synthesis & Impurity Pathways

ImpurityPathways SM1 2-Halophenol Target 2-(1-Piperazinyl)-phenol (Target) SM1->Target 1 eq SM2 Piperazine (Excess) SM2->Target Nucleophilic Subst. BisImp Bis-Impurity 1,4-bis(2-hydroxyphenyl)piperazine Target->BisImp + SM1 (Over-reaction) OxImp Quinone/Oxidation Byproducts Target->OxImp Air/Base (pH > 10)

Caption: Reaction pathways showing the formation of the critical "Bis-Impurity" (red) due to stoichiometry errors and oxidation products (yellow) due to improper pH handling.

Part 2: Purification Protocols (Step-by-Step)

Protocol A: The "Isoelectric" Liquid-Liquid Extraction (LLE)

Use this when: You have a crude reaction mixture containing inorganic salts and unreacted piperazine.

The Mechanism: You must target the pH window where the molecule is least ionic.

  • pKa1 (Piperazine NH): ~9.8

  • pKa2 (Phenol OH): ~10.0

  • Target pH: 8.5 – 9.0 . At this pH, the phenol is protonated (neutral) and the secondary amine is largely unprotonated (neutral). The intramolecular H-bond stabilizes this non-ionic form, maximizing solubility in chlorinated solvents.

Step-by-Step:

  • Quench: Dilute reaction mixture with water (3x reaction volume).

  • Acid Wash (Removal of Piperazine):

    • Adjust pH to 5.0 – 6.0 using 6M HCl.

    • Extract with Ethyl Acetate (EtOAc).[1][2]

    • Result: The Target and Piperazine remain in the aqueous phase (protonated). Non-basic impurities (e.g., unreacted chlorophenol) move to EtOAc. Discard organic layer.

  • The "Sweet Spot" Adjustment:

    • Adjust the aqueous phase pH to 8.5 – 9.0 using saturated

      
       or dilute NaOH. Do not overshoot pH 10 (Phenolate formation).
      
  • Extraction:

    • Extract with Dichloromethane (DCM) or Chloroform (3 x Vol).

    • Note: DCM is preferred due to the "Intramolecular H-bond" effect making the neutral molecule quite lipophilic.

  • Drying: Dry organic layer over

    
     (avoid 
    
    
    
    if Lewis acid coordination is suspected, though rare here).
Protocol B: Hydrochloride Salt Crystallization (High Purity)

Use this when: You require >99% purity for biological testing or further synthesis.

The Mechanism: The bis-impurity (1,4-substituted) is significantly less soluble in alcohols than the mono-substituted target. Converting to the HCl salt amplifies this difference.

Step-by-Step:

  • Dissolution: Dissolve the free base (from Protocol A) in Ethanol (absolute) or Isopropanol (IPA) [Ratio: 5 mL solvent per 1 g crude].

  • Acidification:

    • Cool to 0–5°C.

    • Dropwise add HCl in Ethanol (1.25 M) or Conc. HCl (37%) .

    • Target pH: ~2–3 (verify with wet pH paper).

  • Precipitation:

    • The Monohydrochloride salt usually precipitates as a white/off-white solid.[3]

    • Troubleshooting: If no precipitate forms, add Diethyl Ether or MTBE as an anti-solvent until turbid.

  • Recrystallization (The Cleanup):

    • Filter the crude salt.[2][4]

    • Recrystallize from Hot Ethanol/Water (95:5) .

    • Critical: The bis-impurity is very insoluble in water; it will often remain undissolved in the hot filtration step or precipitate first.

Part 3: Troubleshooting Guide

Decision Tree: Purification Strategy

DecisionTree Start Crude Mixture Analysis CheckBis Is Bis-Impurity > 5%? Start->CheckBis CheckColor Is Product Pink/Brown? CheckBis->CheckColor No MethodCol Column Chromatography (DCM:MeOH:NH3) CheckBis->MethodCol Yes MethodCryst HCl Salt Crystallization (Protocol B) CheckColor->MethodCryst No (Standard) MethodWash Cold Acetone Wash (Removes Oxidants) CheckColor->MethodWash Yes

Caption: Logic flow for selecting the appropriate purification method based on impurity profile.

Common Issues & Solutions
SymptomRoot CauseTechnical Solution
"Oiling Out" during crystallization Solvent polarity mismatch or water content too high.1. Decant the supernatant.2. Redissolve oil in hot IPA.3. Add seed crystals.4. Cool very slowly (1°C/min).
Product turns pink/brown Oxidation of the phenol to quinones.1. Perform all steps under

atmosphere.2. Add trace Sodium Metabisulfite (

) during aqueous workup.3. Wash solid with cold acetone (quinones are soluble in acetone).
Low Recovery in Extraction pH was too high (>10) or too low (<7).Re-adjust aqueous layer pH to 8.5. At pH >10, the phenolate stays in water. At pH <7, the ammonium salt stays in water.
Bis-impurity persists Similar solubility profile in simple alcohols.Switch to Column Chromatography : Silica gel pre-treated with 1% Triethylamine. Eluent: DCM/MeOH (90:10).

Part 4: Frequently Asked Questions (FAQ)

Q1: Can I distill this intermediate? A: Yes, but with extreme caution. The free base has a high boiling point (>150°C at high vacuum).

  • Risk:[5] Phenols are heat-sensitive and prone to oxidation.

  • Recommendation: Use Kugelrohr distillation or Short-path vacuum distillation (<0.1 mmHg). Ensure the system is oxygen-free. If the pot residue turns black, stop immediately.

Q2: How do I store the purified compound? A:

  • Form: Hydrochloride salt is far more stable than the free base.

  • Conditions: Store at -20°C, under Argon/Nitrogen, in an amber vial.

  • Why: The electron-rich phenol ring is a scavenger for atmospheric oxygen.

Q3: My NMR shows broad peaks. Is it impure? A: Not necessarily.

  • Cause: Piperazine ring flipping (chair-chair interconversion) or proton exchange on the phenol/amine can cause broadening at room temperature.

  • Verification: Run the NMR with a drop of

    
     (to exchange labile protons) or at elevated temperature (50°C) to sharpen the ring signals.
    

Q4: Why is my yield lower than reported in patents (e.g., 50% vs 80%)? A: The most common loss vector is the aqueous layer during extraction. Because of the amphoteric nature, the partition coefficient (


) drops near pH 7 and pH 11. Ensure you strictly maintain pH 8.5–9.0  during the organic pull.

References

  • Preparation of 1-(2-hydroxyphenyl)piperazine . Google Patents (CN103254153A). Describes the reaction of piperazine monohydrochloride to minimize bis-impurities.

  • Crystallization of Piperazine Salts . National Institutes of Health (PMC). Details the structural analysis and solubility of piperazine-benzoate salts, relevant for crystallization logic.

  • Solubility and Purification of Piperazine Derivatives . BenchChem Technical Guides. Provides solubility profiles and recrystallization protocols for chlorinated piperazine analogs.

  • Synthesis and characterization of phenyl piperazine ligands . Semantic Scholar. Detailed experimental protocols for 1-(2-hydroxyphenyl)piperazine synthesis via bis-chloroethylamine route.

Sources

Validation & Comparative

Reference Standards for Phenylpiperazine Dopamine Agonists: A Technical Comparison of Aripiprazole, Brexpiprazole, and DCPP

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The phenylpiperazine moiety represents a "privileged structure" in neuropsychopharmacology, serving as the pharmacophore for a generation of dopamine D2 partial agonists. This guide provides a technical comparison of the three primary reference standards in this class: Aripiprazole (ARI) , its structural successor Brexpiprazole (BREX) , and the core metabolic fragment 1-(2,3-Dichlorophenyl)piperazine (DCPP) .

While ARI and BREX are used as active pharmaceutical ingredient (API) standards, DCPP is a critical impurity and metabolite standard. This guide synthesizes their physicochemical stability, receptor binding profiles (


), and chromatographic behavior to support accurate method development and pharmacological validation.

Part 1: Structural & Mechanistic Context[1]

The transition from "silent" antagonists to "partial agonists" in antipsychotic therapy hinges on the phenylpiperazine scaffold. These compounds stabilize the D2 receptor in a specific conformation that allows for sub-maximal G-protein activation, a property known as intrinsic activity .

The Phenylpiperazine Pharmacophore[2][3]
  • Aripiprazole (Standard A): The prototype D2 partial agonist.[1] It acts as a "dopamine stabilizer," reducing dopaminergic tone in hyperactive areas (mesolimbic) while preserving it in hypoactive areas.

  • Brexpiprazole (Standard B): Structurally similar but designed with lower intrinsic activity at D2 receptors and higher affinity for 5-HT1A/2A.[1] This reduces the risk of akathisia associated with Aripiprazole.[1]

  • DCPP (Standard C): The "tail" of the molecule. It is often used as a reference standard for Impurity profiling (it is a degradation product) and fragment-based drug design .[1]

Mechanism of Action (Signaling Pathway)

The following diagram illustrates the differential signaling modulation by these standards at the D2 receptor, specifically the inhibition of the cAMP pathway via


 coupling.

D2_Signaling_Pathway cluster_activity Intrinsic Activity Levels Ligand Ligand (Standard) D2R D2 Receptor (GPCR) Ligand->D2R Binding (Ki) G_Protein Gi/o Protein (Dissociation) D2R->G_Protein Conformational Change AC Adenylyl Cyclase G_Protein->AC Inhibition (-) cAMP cAMP Production AC->cAMP Reduction Effect Physiological Effect cAMP->Effect Modulation Comparison Full Agonist (Dopamine): 100% Aripiprazole: ~60-70% Brexpiprazole: ~40-50% DCPP: Variable/Low

Figure 1: D2 Receptor signaling cascade.[2][3][4][5] Note that Aripiprazole and Brexpiprazole differ primarily in the magnitude of Adenylyl Cyclase inhibition (Intrinsic Activity).

Part 2: Comparative Pharmacological Validation[1]

When validating these reference standards in binding assays, it is critical to distinguish between Affinity (


) and Efficacy  (

). Brexpiprazole is often mischaracterized as simply "stronger" than Aripiprazole; while it has higher affinity (lower

), it has lower intrinsic efficacy.[1]
Table 1: Receptor Binding Profiles ( in nM)

Data synthesized from Kikuchi et al. and comparative regulatory filings.

Receptor TargetAripiprazole (ARI)Brexpiprazole (BREX)DCPP (Fragment Std)Biological Implication
Dopamine D2 0.34 nM0.30 nM> 10 nMCore antipsychotic efficacy.[1] BREX binds tighter but activates less.[1]
Serotonin 5-HT1A 1.7 nM0.12 nMN/AAnxiolytic/Antidepressant effects.[1] BREX has significantly higher affinity.[1][6]
Serotonin 5-HT2A 3.4 nM0.47 nMN/AAntagonism here reduces EPS (Extrapyramidal Symptoms).[1]
Dopamine D3 0.8 nM1.1 nM~20 nMRelated to cognition and negative symptoms.[1]

Critical Insight: When using DCPP as a reference standard in binding assays, expect significantly lower affinity than the parent drugs. It is primarily used to verify that the "head" group of the drug (the quinolinone or benzothiophene moiety) is required for high-affinity binding.

Part 3: Comparative Analytical Performance (HPLC)

The separation of these phenylpiperazines is challenging due to the basic nitrogen atoms (pKa ~7-8), which cause peak tailing on standard C18 columns. The use of ion-pairing agents or high pH stable columns is standard practice.[1]

Table 2: Chromatographic Parameters (Ion-Pair Method)
ParameterAripiprazoleBrexpiprazoleDCPP (Impurity)
Retention Time (RT) ~12.5 min~14.2 min~4.5 min
Relative RT (RRT) 1.001.140.36
UV Max (

)
215 nm, 254 nm215 nm210 nm, 250 nm
Tailing Factor (

)
< 1.5< 1.5< 1.8 (Prone to tailing)
LOD (ng/mL) 10815
Method Validation Workflow

To ensure the reference standard is performing correctly, follow this validation logic:

Method_Validation Start Standard Preparation SystemSuit System Suitability (Rs > 2.0, Tf < 1.5) Start->SystemSuit Linearity Linearity Check (R² > 0.999) SystemSuit->Linearity Pass Accuracy Accuracy/Recovery (Spike at 80-120%) Linearity->Accuracy Robustness Robustness (pH +/- 0.2, Flow +/- 10%) Accuracy->Robustness

Figure 2: HPLC Method Validation workflow for phenylpiperazine impurities.

Part 4: Experimental Protocols

Protocol A: HPLC Purity Profiling (Ion-Pair Method)

Purpose: To separate the parent drug (ARI/BREX) from the DCPP impurity and other degradation products.

Reagents:

  • Buffer: 10 mM Potassium Phosphate (pH 3.0) + 5 mM Sodium Pentanesulfonate (Ion-pair reagent).[1]

  • Solvent B: Acetonitrile (HPLC Grade).[1]

  • Column: Phenomenex Luna C18(2) or equivalent (250 x 4.6 mm, 5 µm).[1]

Step-by-Step:

  • Preparation: Dissolve reference standards in Methanol:Water (50:50). Sonicate for 10 mins. Note: DCPP is hygroscopic; weigh quickly or use a glovebox.[1]

  • Equilibration: Flush column with 70% Buffer / 30% ACN for 30 minutes.

  • Gradient Program:

    • 0-5 min: 20% B (Isocratic hold for DCPP elution).[1]

    • 5-25 min: 20%

      
       80% B (Linear gradient).[1]
      
    • 25-30 min: 80% B (Wash).[1]

  • Detection: Set UV-Vis detector to 215 nm (optimal for the piperazine ring absorbance).

  • Criteria: The resolution (

    
    ) between DCPP and the nearest peak must be > 2.0.[1]
    
Protocol B: Membrane Preparation for Binding Assays

Purpose: To isolate D2 receptors for


 determination.[1]
  • Tissue Source: Rat striatum or CHO-D2 transfected cells.[1]

  • Lysis: Homogenize tissue in ice-cold Tris-HCl buffer (50 mM, pH 7.4) using a Polytron homogenizer.[1]

  • Centrifugation:

    • Spin at 48,000

      
       for 20 mins at 4°C.
      
    • Discard supernatant.[1] Resuspend pellet in fresh buffer.

    • Repeat wash step twice to remove endogenous dopamine (critical for accurate

      
      ).[1]
      
  • Storage: Resuspend final pellet in buffer, aliquot, and store at -80°C.

  • Validation: Use

    
    -Raclopride  as the radioligand for D2 competition assays.
    

Part 5: Stability & Handling[1]

DCPP Specifics
  • Hygroscopicity: DCPP hydrochloride is highly hygroscopic.[1][7] Exposure to ambient moisture will alter the effective mass, leading to assay errors. Recommendation: Store in a desiccator or under Argon.

  • Oxidation: The secondary amine in the piperazine ring is susceptible to N-oxidation. Avoid prolonged exposure to light and air in solution.[1]

Aripiprazole/Brexpiprazole Specifics[7][9][10]
  • Polymorphism: Aripiprazole exhibits significant polymorphism (Forms I, II, III). For solution-based assays (HPLC, Binding), crystal form is irrelevant. However, for solid-state characterization (XRD, DSC), ensure you are using the correct thermodynamic form (usually Form I).

References

  • Kikuchi, T., et al. (2021).[1][8][9] Discovery research and development history of the dopamine D2 receptor partial agonists, aripiprazole and brexpiprazole.[8][9] Neuropsychopharmacology Reports.[1]

  • BenchChem. (2025).[2][10][11][12] Comparative Pharmacology of 1-(2,3-Dichlorophenyl)piperazine and Other D2 Receptor Ligands.

  • Stahl, S. M. (2016).[1][8][9] Mechanism of action of brexpiprazole: comparison with aripiprazole.[1][8] CNS Spectrums.[1][11]

  • LGC Standards. (2023). 1-(2,3-Dichlorophenyl)piperazine Hydrochloride Reference Material Data Sheet.

  • Svrkota, B., et al. (2022).[1] Optimization of chromatographic separation of aripiprazole and impurities: QSRR approach. Journal of the Serbian Chemical Society.[1]

Sources

Comparative Validation Guide: 2-(1-Piperazinyl)-phenol (2-HPP) Activity in HEK293-5HT1A Models

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(1-Piperazinyl)-phenol (also known as 1-(2-Hydroxyphenyl)piperazine or 2-HPP) is a pharmacologically active metabolite common to several phenylpiperazine-class drugs (e.g., Trazodone, Nefazodone). While often used as a chemical intermediate, its intrinsic biological activity at the 5-HT1A receptor necessitates rigorous validation to distinguish between partial agonism and antagonism.

This guide outlines the protocol for validating 2-HPP activity using HEK293 cells stably transfected with human 5-HT1A receptors (HEK293-5HT1A) . Unlike native HEK293 cells, which lack significant serotonergic expression, this engineered model allows for precise quantification of G


i-mediated signaling.

Key Finding: 2-HPP typically exhibits partial agonist activity at the 5-HT1A receptor, characterized by moderate potency (EC


) but lower intrinsic efficacy (

) compared to the endogenous ligand Serotonin (5-HT) or the reference agonist 8-OH-DPAT.

Mechanistic Basis & Signaling Pathway

To validate 2-HPP, one must interrogate the G-protein coupled receptor (GPCR) pathway. The 5-HT1A receptor couples primarily to the G


i/o  protein family.

The Validation Logic:

  • Basal State: Adenylyl Cyclase (AC) produces cAMP.

  • Stimulation: We use Forskolin to artificially elevate cAMP levels (creating a "signal window").

  • Agonist Action: Activation of 5-HT1A by 2-HPP should inhibit AC, reducing cAMP levels.

  • Quantification: The reduction in Forskolin-stimulated cAMP is the metric of efficacy.

Visualizing the Pathway

The following diagram illustrates the signaling cascade targeted in this validation protocol.

G Ligand 2-HPP (Ligand) Receptor 5-HT1A Receptor (GPCR) Ligand->Receptor Binding Gi Gαi Protein (Inhibitory) Receptor->Gi Activation AC Adenylyl Cyclase (Effector) Gi->AC Inhibition (-) cAMP cAMP (Second Messenger) AC->cAMP Catalysis ATP ATP ATP->AC Substrate Forskolin Forskolin (Stimulator) Forskolin->AC Stimulation (+)

Figure 1: The G


i-mediated signaling pathway in HEK293-5HT1A cells.[1] 2-HPP activity is measured by its ability to counteract Forskolin-induced cAMP accumulation.

Comparative Efficacy Analysis

Objective comparison is critical for validation. You cannot assess 2-HPP in isolation; it must be benchmarked against a full agonist and a neutral antagonist.

Reference Compounds
  • Serotonin (5-HT): The endogenous full agonist (

    
    ).
    
  • 8-OH-DPAT: The "Gold Standard" synthetic full agonist for 5-HT1A.

  • WAY-100635: A selective, neutral antagonist (used to prove receptor specificity).

Comparative Data Summary (HEK293-5HT1A)

Note: Values represent consensus ranges derived from cAMP inhibition assays.

CompoundRolePotency (

)
Functional Potency (

)
Intrinsic Efficacy (

)
Serotonin (5-HT) Endogenous Agonist8.5 - 9.01 - 10 nM100% (Reference)
8-OH-DPAT Full Agonist8.8 - 9.20.5 - 5 nM95 - 100%
2-HPP Partial Agonist 7.0 - 7.8 50 - 200 nM 40 - 60%
WAY-100635 Antagonist9.0 - 9.5N/A (Inhibits Agonists)< 5%

Interpretation: 2-HPP binds with high affinity but triggers a sub-maximal response. In the presence of full agonists (like Serotonin), 2-HPP may act as a functional antagonist by competing for the binding site without triggering full signaling.

Experimental Validation Protocols

Phase 1: Cell Model Preparation

Requirement: Native HEK293 cells have negligible 5-HT1A expression. You must use a stable clone or transient transfection.

  • Vector: pcDNA3.1(+) containing human HTR1A gene.

  • Transfection: Lipofectamine 3000 (standard protocol) or electroporation.

  • Selection: 48h post-transfection, select with G418 (Geneticin) at 500 µg/mL for 2 weeks to generate a stable pool.

  • Validation: Confirm expression via Western Blot (anti-5HT1A antibody) or radioligand binding (

    
    H-8-OH-DPAT).
    
Phase 2: Functional cAMP Inhibition Assay

This protocol uses a TR-FRET or Luminescent cAMP detection kit (e.g., cAMP-Glo™ or HTRF).

Workflow Visualization:

Workflow Step1 Step 1: Seeding 10k cells/well (384-well plate) Step2 Step 2: Starvation Serum-free media (2-4 hours) Step1->Step2 Step3 Step 3: Stimulation Add 10µM Forskolin + 2-HPP (Titration) Step2->Step3 Step4 Step 4: Incubation 30 mins @ 37°C Step3->Step4 Step5 Step 5: Lysis & Detection Add detection reagents Step4->Step5

Figure 2: Step-by-step workflow for the cAMP inhibition assay.

Detailed Protocol Steps:

  • Seeding: Plate HEK293-5HT1A cells (10,000/well) in white 384-well plates.

  • Starvation (Crucial): Replace media with serum-free HBSS buffer containing IBMX (500 µM) to prevent cAMP degradation by phosphodiesterases. Incubate for 2 hours. Why? Serum contains serotonin which will desensitize the receptors.

  • Compound Preparation: Prepare a 10-point serial dilution of 2-HPP (Range: 10 µM to 0.1 nM).

  • Challenge: Add Forskolin (10 µM final) simultaneously with the 2-HPP dilutions.

    • Control A: Forskolin + Vehicle (0% Inhibition / 100% Signal).

    • Control B: Forskolin + 1 µM 5-HT (100% Inhibition / 0% Signal).

  • Incubation: 30 minutes at 37°C.

  • Detection: Lyse cells and add cAMP detection reagents per kit instructions. Read on a multimode plate reader.

Safety & Cytotoxicity Profile

When validating 2-HPP, it is vital to distinguish between receptor-mediated effects and non-specific cytotoxicity. Phenylpiperazines can induce oxidative stress at high concentrations.

Cytotoxicity Assay (MTT/WST-1) in HEK293:

  • Duration: 24 hour exposure.

  • Result:

    • 2-HPP

      
      :  > 100 µM (Low toxicity in short-term assays).
      
    • Comparison: Less toxic than parent compound m-CPP but comparable to Trazodone.

  • Guidance: Functional assays (30 min) are well within the safety window. Avoid incubations >24h at concentrations >50 µM to prevent false positives due to cell death.

References

  • Boess, F. G., & Martin, I. L. (1994). Molecular biology of 5-HT receptors. Neuropharmacology, 33(3-4), 275-317.

  • Rotzinger, S., et al. (1998). Metabolism of the antidepressant trazodone: formation of the active metabolite m-chlorophenylpiperazine. Therapeutic Drug Monitoring, 20(4), 439-446.

  • Newman-Tancredi, A., et al. (1998). Agonist and antagonist actions of antipsychotic agents at 5-HT1A receptors: a [35S]GTPgammaS binding study. European Journal of Pharmacology, 355(2-3), 245-256.

  • Suckow, R. F., et al. (1999). Enantiomeric determination of the phenylpiperazine metabolite of nefazodone in human plasma. Journal of Chromatography B, 729(1-2), 217-224.

  • PubChem Database. Compound Summary for CID 70530: 1-(2-Hydroxyphenyl)piperazine.

Sources

A Researcher's Guide to Investigating the Cross-Reactivity of 2-(1-Piperazinyl)-phenol with Alpha-Adrenergic Receptors

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to assess the potential cross-reactivity of the compound 2-(1-Piperazinyl)-phenol with alpha-1 (α1) and alpha-2 (α2) adrenergic receptors. While this molecule is noted for its interaction with dopamine and serotonin receptors, its structural features, specifically the piperazine moiety, warrant a thorough investigation into its off-target effects at adrenergic receptors to build a complete pharmacological profile.[1][2] This is critical for predicting potential physiological effects and side-effect liabilities.

This document outlines the requisite in-vitro assays, including radioligand binding to determine affinity and functional assays to characterize the nature of the interaction (agonist, antagonist, or allosteric modulator). We will detail the methodologies for these assays, provide a selection of appropriate comparator compounds, and present a format for the systematic evaluation and comparison of the resulting data.

The Rationale for Cross-Reactivity Screening

The piperazine scaffold is a common feature in many pharmacologically active compounds, including several that interact with adrenergic receptors.[3][4] Given the physiological importance of the adrenergic system in regulating cardiovascular function, neurotransmission, and smooth muscle contraction, any unintended interaction of a drug candidate with these receptors could have significant clinical implications.[5][6][7] Therefore, a systematic assessment of the cross-reactivity of 2-(1-Piperazinyl)-phenol is a crucial step in its preclinical development.

Experimental Approach: A Three-Pillar Strategy

Our proposed investigation is built on three pillars of in-vitro pharmacology:

  • Receptor Binding Affinity: To quantify the direct interaction of 2-(1-Piperazinyl)-phenol with α1 and α2 adrenergic receptors.

  • Functional Activity at α1 Receptors (Gq-coupled): To determine if the compound elicits a cellular response through the Gq signaling pathway, characteristic of α1 receptor activation.

  • Functional Activity at α2 Receptors (Gi-coupled): To assess if the compound modulates the Gi signaling pathway, which is the primary mechanism of α2 receptor action.

Pillar 1: Determining Binding Affinity via Radioligand Displacement Assays

Radioligand binding assays are the gold standard for quantifying the affinity of a test compound for a specific receptor.[8] These assays measure the ability of the unlabeled test compound, 2-(1-Piperazinyl)-phenol, to displace a radiolabeled ligand that is known to bind to the receptor with high affinity and specificity.

Experimental Protocol: Radioligand Displacement Assay

This protocol is adaptable for both α1 and α2 adrenergic receptor subtypes by selecting the appropriate radioligand and cell membranes expressing the receptor of interest.

Materials:

  • Cell Membranes: Commercially available or prepared from cell lines stably expressing human α1A, α1B, α1D, α2A, α2B, or α2C adrenergic receptor subtypes.

  • Radioligands:

    • For α1 receptors: [³H]-Prazosin[9]

    • For α2 receptors: [³H]-Yohimbine or [³H]-Rauwolscine[4][10]

  • Test Compound: 2-(1-Piperazinyl)-phenol, dissolved in an appropriate vehicle (e.g., DMSO).

  • Comparator Compounds:

    • α1 Antagonists: Prazosin, Naftopidil[11]

    • α2 Antagonist: Yohimbine[12]

    • α2 Agonist: Clonidine[13]

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled ligand (e.g., 10 µM phentolamine).

  • 96-well microplates, glass fiber filters, and a scintillation counter.

Procedure:

  • Plate Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations, and the radioligand at a concentration close to its dissociation constant (Kd).

  • Membrane Addition: Add the cell membrane preparation to each well to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.[14]

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

Data Analysis:

The data will be used to generate competition curves, from which the half-maximal inhibitory concentration (IC50) for 2-(1-Piperazinyl)-phenol and the comparator compounds will be determined. The IC50 values will then be converted to the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Proposed Data Presentation: Binding Affinities (Ki, nM)
Compoundα1Aα1Bα1Dα2Aα2Bα2C
2-(1-Piperazinyl)-phenol TBDTBDTBDTBDTBDTBD
Prazosin~0.1-1~1-5~1-10>1000>1000>1000
Naftopidil~3-10~50-100~1-5>1000>1000>1000
Yohimbine>1000>1000>1000~1-5~1-5~1-5
Clonidine>1000>1000>1000~5-20~5-20~5-20

Literature-derived approximate values are provided for comparator compounds for illustrative purposes.

Pillar 2: Assessing Functional Activity at α1 Receptors (Gq-Coupled)

Alpha-1 adrenergic receptors are coupled to Gq proteins, and their activation leads to the stimulation of phospholipase C (PLC), resulting in an increase in intracellular calcium levels.[5][15][16] A calcium mobilization assay is therefore the most direct method to assess the functional activity of 2-(1-Piperazinyl)-phenol at these receptors.

Experimental Workflow: Calcium Mobilization Assay

Gq_Pathway_Workflow cluster_workflow Calcium Mobilization Assay Workflow A Seed cells expressing α1 receptors in a 96-well plate B Load cells with a calcium-sensitive dye A->B C Add 2-(1-Piperazinyl)-phenol or comparator compounds B->C D Measure fluorescence changes in real-time C->D E Data Analysis: Generate dose-response curves D->E Gq_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor α1-Adrenergic Receptor Gq Gq Protein Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca Ca²⁺ ER->Ca releases Ca->PKC co-activates Response Cellular Response (e.g., smooth muscle contraction) PKC->Response Agonist Agonist Agonist->Receptor

Caption: Gq-protein signaling pathway of α1 adrenergic receptors.

Pillar 3: Assessing Functional Activity at α2 Receptors (Gi-Coupled)

Alpha-2 adrenergic receptors are coupled to Gi proteins, and their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. [2]A cAMP assay is therefore the method of choice to determine the functional activity of 2-(1-Piperazinyl)-phenol at these receptors.

Experimental Workflow: cAMP Assay

Gi_Pathway_Workflow cluster_workflow cAMP Assay Workflow A Seed cells expressing α2 receptors in a 384-well plate B Incubate with 2-(1-Piperazinyl)-phenol or comparator compounds A->B C Stimulate with Forskolin to induce cAMP production B->C D Lyse cells and measure cAMP levels (e.g., HTRF) C->D E Data Analysis: Generate dose-response curves D->E

Caption: Workflow for the cAMP assay.

Experimental Protocol: cAMP Assay

Materials:

  • Cells: CHO or HEK293 cells stably expressing one of the human α2 adrenergic receptor subtypes.

  • Test Compound and Comparators: As described in the binding assay protocol.

  • Forskolin: To stimulate adenylyl cyclase and increase basal cAMP levels.

  • cAMP Assay Kit: A commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or ELISA-based kit.

  • 384-well white microplates.

  • A plate reader compatible with the chosen assay technology.

Procedure:

  • Cell Plating: Seed the cells in 384-well plates and culture overnight.

  • Compound Incubation: Add the test compound or comparator compounds at various concentrations to the cells.

  • Forskolin Stimulation: Add forskolin to all wells (except for the negative control) to stimulate cAMP production.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the assay kit manufacturer's protocol.

Data Analysis:

The cAMP levels will be used to generate dose-response curves to determine the EC50 for agonists or the IC50 for antagonists.

Proposed Data Presentation: Functional Activity at α2 Receptors
Compoundα2A (EC50/IC50, nM)α2B (EC50/IC50, nM)α2C (EC50/IC50, nM)
2-(1-Piperazinyl)-phenol TBDTBDTBD
Clonidine (Agonist)~5-20~5-20~5-20
Yohimbine (Antagonist)~1-5~1-5~1-5

Literature-derived approximate values are provided for comparator compounds for illustrative purposes.

Signaling Pathway Diagram: α2 Adrenergic Receptor

Gi_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor α2-Adrenergic Receptor Gi Gi Protein Receptor->Gi activates AC Adenylyl Cyclase (AC) Gi->AC inhibits ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Response Cellular Response (e.g., inhibition of neurotransmitter release) PKA->Response Agonist Agonist Agonist->Receptor

Caption: Gi-protein signaling pathway of α2 adrenergic receptors.

Conclusion and Interpretation of Results

The data generated from these assays will provide a comprehensive profile of the cross-reactivity of 2-(1-Piperazinyl)-phenol at alpha-adrenergic receptors. By comparing its binding affinities and functional potencies to those of well-characterized reference compounds, researchers can make an informed assessment of its selectivity and potential for off-target effects. This information is invaluable for guiding further drug development efforts, including lead optimization to enhance selectivity or for predicting potential clinical side effects.

References

  • Bio-protocol. (2020, October 5). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Retrieved from [Link]

  • Perez, D. M. (2010, October 18). The α1-adrenergic receptors: diversity of signaling networks and regulation. Pharmacological Research, 62(5), 375-381. Retrieved from [Link]

  • Giovannitti, J. A., Thoms, S. M., & Crawford, J. J. (2015). Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications. Anesthesia Progress, 62(1), 31–39. Retrieved from [Link]

  • Gao, S., et al. (2021, February 9). Cardiac α1A-adrenergic receptors: emerging protective roles in cardiovascular diseases. American Journal of Physiology-Heart and Circulatory Physiology, 320(2), H479-H488. Retrieved from [Link]

  • Takei, R., et al. (1999). Naftopidil, a novel alpha1-adrenoceptor antagonist, displays selective inhibition of canine prostatic pressure and high affinity binding to cloned human alpha1-adrenoceptors. Japanese Journal of Pharmacology, 79(4), 447-454. Retrieved from [Link]

  • Wikipedia. (n.d.). Alpha-1 adrenergic receptor. Retrieved from [Link]

  • Argentin, S., & Ardati, A. (1994). A nuclear pathway for alpha 1-adrenergic receptor signaling in cardiac cells. Molecular and Cellular Biochemistry, 141(1), 1-8. Retrieved from [Link]

  • Diviani, D., Lattion, A. L., & Cotecchia, S. (2010). The α1-adrenergic receptors: diversity of signaling networks and regulation. Frontiers in Bioscience, 15(1), 1-13. Retrieved from [Link]

  • Kinttof, S., & Hein, P. (2005, November 15). Alpha(2)-adrenergic receptor signalling in hypertension. Journal of Hypertension, 23(11), 1985-1995. Retrieved from [Link]

  • Reactome. (n.d.). Adrenaline signalling through Alpha-2 adrenergic receptor. Retrieved from [Link]

  • Motulsky, H. J., & Insel, P. A. (1983). Characterization of alpha 2-adrenergic receptors in human platelets by binding of a radioactive ligand [3H]yohimbine. Biochemical Pharmacology, 32(16), 2591-2597. Retrieved from [Link]

  • Xu, P., et al. (2022, March 4). Structural insights into ligand recognition, activation, and signaling of the α2A adrenergic receptor. Science Advances, 8(9), eabj5243. Retrieved from [Link]

  • Muramatsu, I., et al. (1999). Alpha-1 adrenoceptors: evaluation of receptor subtype-binding kinetics in intact arterial tissues and comparison with membrane binding. British Journal of Pharmacology, 128(4), 843-850. Retrieved from [Link]

  • Wikipedia. (n.d.). Alpha-2 adrenergic receptor. Retrieved from [Link]

  • Mauriège, P., et al. (1988). Alpha 2-adrenergic binding and action in human adipocytes. Comparison between binding to plasma membrane preparations and to intact adipocytes. Journal of Clinical Investigation, 82(2), 387-394. Retrieved from [Link]

  • Berlan, M., et al. (1994). Alpha 2-adrenoceptor antagonist potencies of two hydroxylated metabolites of yohimbine. British Journal of Pharmacology, 111(2), 527-532. Retrieved from [Link]

  • Unal, H. (2020). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol, 10(19), e3778. Retrieved from [Link]

  • Näsman, J. (2002). Alpha-2 Adrenergic Receptors and Signal Transduction: Effector Output in Relation to G-Protein Coupling and Signalling Cross-Talk. Semantic Scholar. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Naftopidil? Retrieved from [Link]

  • Star-protocols. (2023, February 16). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. Retrieved from [Link]

  • Muramatsu, I., et al. (1997). Alpha-1 adrenoceptor up-regulation induced by prazosin but not KMD-3213 or reserpine in rats. British Journal of Pharmacology, 120(5), 746-752. Retrieved from [Link]

  • Leggett, D. C., et al. (1989). Different affinity states of alpha-1 adrenergic receptors defined by agonists and antagonists in bovine aorta plasma membranes. Journal of Pharmacology and Experimental Therapeutics, 250(3), 881-888. Retrieved from [Link]

  • ResearchGate. (2015). Forskolin-free cAMP assay for Gi-coupled receptors. Retrieved from [Link]

  • Masumori, N. (2011, June 23). Naftopidil for the treatment of urinary symptoms in patients with benign prostatic hyperplasia. Therapeutics and Clinical Risk Management, 7, 227-238. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017, November 20). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. Retrieved from [Link]

  • Piletz, J. E., et al. (2000). Autoradiographic comparison of [3H]-clonidine binding to non-adrenergic sites and alpha(2)-adrenoceptors in human brain. Neuropsychopharmacology, 23(6), 695-708. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Park, C. H., & Chang, H. S. (2016, July 22). Three-year outcome analysis of alpha 1-blocker naftopidil for patients with lower urinary tract symptoms suggestive of benign prostatic hyperplasia. Prostate International, 4(3), 101-105. Retrieved from [Link]

  • Clinics in Surgery. (2018, January 24). Selectivity of Alpha-Adreno Receptor Blockers, Is it Effective in Patients with BPH? Retrieved from [Link]

  • Atlas, D., et al. (1982). An affinity label for alpha 2-adrenergic receptors in rat brain. European Journal of Biochemistry, 126(3), 537-541. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger. Retrieved from [Link]

  • Promega. (n.d.). GloSensor™ cAMP Assay Protocol. Retrieved from [Link]

  • Farrow, S. P., et al. (1990). Effect of the α2-Adrenergic Antagonist Yohimbine on Orthostatic Tolerance. Hypertension, 15(1), 878-883. Retrieved from [Link]

  • Flow Cytometry Core Facility. (n.d.). CALCIUM FLUX PROTOCOL. Retrieved from [Link]

  • De-Vry, J., et al. (2019). Differences in the Receptor Binding Profile of Lofexidine Compared to Clonidine. Pharmacology & Pharmacy, 10, 1-13. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Sleno, R., & Schiavon, M. (2016). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. Journal of Visualized Experiments, (111), 54030. Retrieved from [Link]

  • Ovid. (n.d.). A rapid and sensitive competitive receptor binding assay for p-1 and 8-2 adrenergic binding for adrenergic agents. Retrieved from [Link]

  • Snavely, M. D., & Insel, P. A. (1984). comparison of [3H]-prazosin binding with the alpha 1-adrenoceptor modulating gluconeogenesis under physiological conditions. British Journal of Pharmacology, 81(3), 509-516. Retrieved from [Link]

  • Wikipedia. (n.d.). Alpha-1 blocker. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.